molecular formula C6H10N2O3 B3222240 (R)-Methyl 5-oxopiperazine-2-carboxylate CAS No. 1212103-36-0

(R)-Methyl 5-oxopiperazine-2-carboxylate

Cat. No.: B3222240
CAS No.: 1212103-36-0
M. Wt: 158.16 g/mol
InChI Key: KLAVLUWNPFSXTG-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 5-oxopiperazine-2-carboxylate (CAS 1212103-36-0) is a chiral piperazinone derivative serving as a valuable building block in medicinal chemistry and drug discovery. Its primary research application is in the synthesis of peptidomimetics, where it is used to induce and study specific secondary structures in peptides . Studies incorporating this compound into tetrapeptide sequences have shown its ability to influence conformation, with the (R)-enantiomer demonstrated to establish an equilibrium between a γ-turn and a type II β-turn structure . This makes it a critical template for designing novel peptide mimics with potential biological activity. The compound is synthesized from D-serine and ethyl glyoxylate, ensuring high enantiopurity . It is offered with high purity and must be stored sealed in a dry environment at 2-8°C . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-5-oxopiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAVLUWNPFSXTG-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672549
Record name Methyl (2R)-5-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212103-36-0
Record name Methyl (2R)-5-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-Methyl 5-oxopiperazine-2-carboxylate as a dipeptide mimic.

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Peptidomimetic Design

Executive Summary

(R)-Methyl 5-oxopiperazine-2-carboxylate is a conformationally constrained heterocyclic scaffold widely utilized in medicinal chemistry as a dipeptide mimic. By fixing the


 (phi) and 

(psi) torsion angles of the peptide backbone, this scaffold effectively mimics the geometry of specific secondary structures—most notably

-turns and type II

-turns—while enhancing metabolic stability against proteolytic degradation. This guide details the structural rationale, a validated synthetic protocol for the (R)-enantiomer, and its application in rational drug design.
Structural Mechanistics & Design Logic

The utility of the 5-oxopiperazine-2-carboxylate scaffold lies in its ability to restrict the conformational freedom of the peptide backbone. In a linear peptide, the rotation around the N-C


 (

) and C

-C(=O) (

) bonds leads to a vast conformational ensemble, often resulting in low binding affinity due to the entropic penalty upon binding.

The 5-oxopiperazine ring locks these angles into a narrow range, pre-organizing the molecule into a bioactive conformation.

  • Chirality: The (R)-configuration at the C2 position is critical. It typically mimics D-amino acid residues or specific turn geometries found in bioactive peptides.

  • H-Bonding: The scaffold retains critical hydrogen bond acceptors (the C5 carbonyl and C2 ester carbonyl) and donors (the N4 amide proton), allowing it to participate in backbone-to-backbone interactions with target proteins.

  • Turn Mimicry: This scaffold is frequently used to replace the i+1 and i+2 residues of a

    
    -turn, forcing the peptide chain to reverse direction.
    
Diagram 1: Conformational Restriction Logic

The following diagram illustrates how the cyclic scaffold constrains the linear dipeptide backbone.

Peptidomimetic_Logic cluster_0 Thermodynamic Benefit Linear Linear Dipeptide (High Entropy) Cyclization Cyclization Strategy (Reductive Amination) Linear->Cyclization Synthetic Input Scaffold (R)-5-Oxopiperazine (Constrained u03C6/u03C8) Cyclization->Scaffold Ring Closure Outcome Bioactive Turn Mimic (High Affinity) Scaffold->Outcome Pre-organization

Caption: Transformation of a flexible linear dipeptide into a rigid 5-oxopiperazine scaffold, reducing entropic penalty upon binding.

Validated Synthetic Protocol

To ensure the production of the specific (R)-enantiomer , we utilize a stereocontrolled route starting from the chiral pool (D-Serine). This method, adapted from Guitot et al., avoids racemization and offers high yields.

Reaction Pathway

The synthesis involves the reductive amination of D-Serine methyl ester with a glyoxylate equivalent, followed by spontaneous or base-catalyzed lactamization.

Diagram 2: Synthetic Workflow

Synthesis_Pathway Start D-Serine Methyl Ester (HCl Salt) Imine Imine Intermediate Start->Imine Et3N, MeOH, 0°C Reagent1 Ethyl Glyoxylate (or Glyoxal equivalent) Reagent1->Imine Amine Secondary Amine (Unstable) Imine->Amine H2, Pd/C (Hydrogenation) Product (R)-Methyl 5-oxopiperazine- 2-carboxylate Amine->Product Intramolecular Cyclization (Spontaneous/Heat)

Caption: Stereoselective synthesis of the (R)-scaffold via reductive amination of D-Serine derivatives.

Detailed Methodology

Reagents:

  • D-Serine methyl ester hydrochloride (1.0 equiv)

  • Ethyl glyoxylate (50% in toluene, 1.1 equiv)

  • Triethylamine (Et3N) (1.0 equiv)

  • Palladium on Carbon (Pd/C, 10% wt)

  • Methanol (anhydrous)

  • Hydrogen gas (balloon pressure)

Protocol:

  • Imine Formation: Dissolve D-Serine methyl ester hydrochloride (10 mmol) in anhydrous methanol (50 mL). Add Et3N (10 mmol) followed by ethyl glyoxylate (11 mmol). Stir at 0°C for 2 hours.

  • Hydrogenation: Add 10% Pd/C (100 mg) to the reaction mixture. Purge the flask with nitrogen, then introduce a hydrogen atmosphere (balloon). Stir vigorously at room temperature for 12–16 hours.

    • Mechanistic Note: The reduction of the imine forms a secondary amine. The proximity of the serine hydroxyl and the ester facilitates cyclization, although the primary pathway typically involves the amine attacking the glyoxylate ester carbonyl.

  • Cyclization & Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure. The residue often cyclizes spontaneously. If not, reflux in methanol/toluene (1:1) for 4 hours to drive the lactamization.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, CH2Cl2/MeOH 95:5) to afford (R)-methyl 5-oxopiperazine-2-carboxylate as a white solid.

Characterization & Data Analysis

Verification of the structure requires careful analysis of NMR coupling constants to determine the ring conformation (boat vs. chair).

Key Analytical Data
ParameterExpected Value / ObservationInterpretation
Physical State White crystalline solidHigh purity crystalline lattice.

H NMR (CDCl

)

4.1–4.3 (dd, 1H, H-2)
Characteristic chiral center proton; coupling indicates puckering.

H NMR (Amide)

6.5–7.5 (br s, 1H, NH)
Amide proton; shift varies with concentration (H-bonding).

C NMR (C=O)

~165-170 ppm
Distinct signals for Ester (C2-CO) and Amide (C5-CO).
IR Spectroscopy 1660 cm

(Amide I)1740 cm

(Ester)
Confirms presence of both carbonyl types; absence of nitrile/amine.
Chiral HPLC Single peakConfirms retention of (R)-stereochemistry (no racemization).
Applications in Drug Discovery[1][2][3][4]

The (R)-Methyl 5-oxopiperazine-2-carboxylate scaffold acts as a versatile template for "scaffold hopping."

1. Protease Inhibitors

The scaffold mimics the binding mode of substrates for serine proteases (e.g., Thrombin, HCV NS3). By functionalizing the N1 position (alkylation) and the C3 position (via modified precursors), researchers can project hydrophobic groups into the S1/S2 pockets of the enzyme.

2. Integrin Antagonists (RGD Mimetics)

The 5-oxopiperazine ring has been successfully employed to constrain the Arg-Gly-Asp (RGD) sequence. The rigid spacing between the basic arginine mimic (attached at N4 or C3) and the acidic aspartate mimic (the C2 carboxylate) is critical for high-affinity binding to


 integrins.
3. GPCR Ligands

Derivatives of this scaffold have shown efficacy as Bradykinin antagonists and Oxytocin antagonists. The (R)-configuration often dictates the "turn" type, allowing the molecule to fit into deep transmembrane binding pockets.

References
  • Guitot, K., et al. (2009).[1] "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433-8436.[1] Link

  • Sugihara, T., et al. (2009).[2] "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry, 7, 3326-3336. Link

  • BenchChem. (2025).[3] "Methyl piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity." BenchChem Technical Guides. Link

  • Rincón, D. A., et al. (2025).[4] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega, 11(1), 2221-2234.[4] Link

Sources

Discovery and History of 5-Oxopiperazine-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-oxopiperazine-2-carboxylates , a specialized scaffold in medicinal chemistry. Unlike the ubiquitous 2,5-diketopiperazines (DKPs), this mono-oxo scaffold offers unique conformational constraints, making it a premier tool for peptidomimetic drug design.

A Technical Guide to Scaffold Evolution and Synthetic Utility

Executive Summary

The 5-oxopiperazine-2-carboxylic acid (PCA) scaffold represents a critical evolution in the design of conformationally constrained amino acids. While piperazines have been a staple of medicinal chemistry since the early 20th century (originally as anthelmintics), the specific 5-oxo-2-carboxylate regioisomer emerged significantly later as a high-value peptidomimetic.

Its discovery is not defined by a single isolation event but by the methodological breakthroughs of the late 2000s that allowed for its enantioselective synthesis. Before these innovations, the scaffold was difficult to access in optically pure form, limiting its use in drug discovery. Today, it serves as a rigid mimic of dipeptide turns (e.g., Gly-Asp), acting as a core template for protease inhibitors, integrin antagonists, and NMDA receptor modulators.

Part 1: Structural Identity & Significance

To understand the utility of 5-oxopiperazine-2-carboxylates, one must distinguish them from their structural congeners. The scaffold is a six-membered lactam featuring:

  • Chirality at C2: Derived from the amino acid pool (typically Serine), allowing precise stereochemical control.

  • Ketone at C5: Provides a hydrogen bond acceptor and rigidifies the ring, unlike the flexible piperazine.

  • Secondary/Tertiary Amines: N1 and N4 allow for diverse functionalization (R-groups).

Structural Comparison Table
Feature5-Oxopiperazine-2-Carboxylate 2,5-Diketopiperazine (DKP) Piperazine-2,3-Dicarboxylate
Carbonyls One (C5) Two (C2, C5)Two (Carboxyls on C2, C3)
Flexibility Semi-rigid (Half-Chair)Rigid (Planar/Boat)Flexible (Chair)
Primary Use Peptidomimetic (Turn Mimic) Natural Product / StabilityNMDA Antagonist
Electronic Monolactam (Basic N1)Dilactam (Non-basic Ns)Zwitterionic

Scientific Insight: The 5-oxopiperazine scaffold is particularly valuable because it mimics the


-turn  and 

-turn
secondary structures of proteins.[1] By locking the

and

torsion angles, it forces attached peptide chains into bioactive conformations, enhancing affinity for receptors like GPCRs and integrins.
Part 2: Historical Evolution & Synthetic Breakthroughs

The history of this scaffold is a timeline of synthetic capability.

  • Early Era (1950s-1990s): The scaffold appeared sporadically in literature, often as a degradation product or a minor impurity in the synthesis of peptide derivatives. Systematic exploration was hampered by the difficulty of closing the ring without racemizing the C2 center.

  • The "Guitot" Breakthrough (2009): A pivotal moment in the scaffold's history was the publication of a straightforward, enantioselective route by Guitot, Reiser, and Piarulli. They utilized a "reductive amination followed by cyclization" strategy starting from Serine and Ethyl Glyoxylate. This method unlocked the scaffold for broad medicinal chemistry applications.

  • Modern Era (2010-Present): The scaffold is now a standard "privileged structure" in library design. Innovations by groups like Limbach and de Meijere introduced multicomponent reactions (Michael additions) to create spiro-fused derivatives, further expanding the chemical space.

Part 3: Synthetic Methodologies

Two primary routes dominate the synthesis of this scaffold. The choice of route depends on the desired substitution pattern.

Method A: The Serine-Glyoxylate Route (Enantioselective)

Best for: Creating the core scaffold with high optical purity. Mechanism: This route leverages the chirality of Serine. The side chain is converted to an amine (via an azide intermediate), which then attacks the glyoxylate-derived ester to close the ring.

Key Protocol Insight: The "concurrent cyclization" during hydrogenation is the genius of this method. Reducing the azide to an amine in the presence of the ester leads to immediate intramolecular amidation, preventing side reactions.

Method B: The Ugi/Michael Addition Route

Best for: Highly substituted, diverse libraries. Mechanism: Uses methyl 2-chloro-2-cyclopropylideneacetate as a linchpin. An amine undergoes Michael addition, followed by acylation and double nucleophilic substitution to close the ring.

Visualization: The "Guitot" Synthetic Pathway

The following diagram illustrates the logic of the enantioselective synthesis from Serine.

SynthesisPathway Serine L-Serine Methyl Ester (Chiral Source) Azide Intermediate 3 (Azido-Ester) Serine->Azide Functionalization ReductiveAmination Reductive Amination (Imine Formation) Azide->ReductiveAmination Glyoxylate Ethyl Glyoxylate (C2 Source) Glyoxylate->ReductiveAmination SecondaryAmine Secondary Amine Intermediate ReductiveAmination->SecondaryAmine NaBH(OAc)3 Hydrogenation Pd/C Hydrogenation (Azide -> Amine) SecondaryAmine->Hydrogenation Cyclization Spontaneous Cyclization Hydrogenation->Cyclization Intramolecular Amidation FinalProduct 5-Oxopiperazine-2-Carboxylate (Enantiopure) Cyclization->FinalProduct

Caption: Enantioselective synthesis of 5-oxopiperazine-2-carboxylate via the Serine-Glyoxylate route (Adapted from Guitot et al., 2009).

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7]

The 5-oxopiperazine-2-carboxylate scaffold is primarily used to constrain peptide geometry.

1. Peptidomimetics (Turn Induction)

In linear peptides, the bond between amino acids is free to rotate, leading to "random coil" structures that bind poorly to receptors.

  • Mechanism: Incorporating PCA locks the backbone dihedral angles (

    
    ).
    
  • Result: When inserted into a peptide sequence (e.g., Val-PCA-Gly-Leu), it induces a Type II

    
    -turn  or a 
    
    
    
    -turn
    . This is critical for mimicking the "hairpin" loops of proteins involved in antigen-antibody recognition or receptor binding.
2. Enzyme Inhibition

The scaffold is a proven pharmacophore for:

  • MMP Inhibitors: The hydroxamate derivatives of piperazinones chelate the Zinc atom in Matrix Metalloproteinases.

  • Factor Xa Inhibitors: Used in anticoagulants, where the rigid ring positions hydrophobic groups to fill the S1 and S4 pockets of the enzyme.

Visualization: SAR Logic

SAR_Logic Core 5-Oxopiperazine-2-COOH Core Scaffold N1 N1 Position (Basic Amine) Core->N1 C2 C2 Carboxylate (Chiral Center) Core->C2 C5 C5 Carbonyl (H-Bond Acceptor) Core->C5 Solubility Modulates Solubility & PK Properties N1->Solubility Derivatization Turn Induces Beta/Gamma Turn Conformation C2->Turn Stereochemistry (S/R) Binding Interacts with Receptor Backbone C5->Binding H-Bonding

Caption: Structure-Activity Relationship (SAR) logic for the 5-oxopiperazine scaffold in drug design.

Part 5: Experimental Protocol (Synthesis)

Protocol Source: Adapted from Guitot et al., J. Org. Chem. 2009. Objective: Synthesis of (S)-N-Boc-5-oxopiperazine-2-carboxylic acid.

Reagents Required:
  • L-Serine methyl ester hydrochloride

  • Ethyl Glyoxylate (50% in toluene)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3)

  • Palladium on Carbon (Pd/C, 10%)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), THF.

Step-by-Step Methodology:
  • Preparation of Azide Intermediate:

    • Convert L-Serine methyl ester to the corresponding

      
      -azido-alanine derivative using standard Mitsunobu conditions or via the mesylate. (Ensure safety protocols for azide handling).
      
    • Result: Methyl 2-amino-3-azidopropionate.

  • Reductive Amination:

    • Dissolve the azido-amine (1.0 equiv) in dry DCM.

    • Add Ethyl Glyoxylate (1.2 equiv) and stir for 30 min to form the imine.

    • Add NaBH(OAc)3 (1.5 equiv) at 0°C. Stir at room temperature for 12 hours.

    • Workup: Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4.

    • Checkpoint: Verify formation of the secondary amine via LC-MS.

  • Cyclization (The Key Step):

    • Dissolve the secondary amine in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H2 atmosphere (1 atm, balloon) for 4–6 hours.

    • Mechanism:[2][3][4][5] The azide reduces to a primary amine (-NH2), which immediately attacks the ethyl ester of the glyoxylate moiety, releasing ethanol and closing the ring.

    • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

    • Yield: Typically quantitative for this step.

  • Boc Protection & Hydrolysis:

    • Dissolve the crude cyclic product in THF/Water (1:1).

    • Add LiOH (2.0 equiv) to hydrolyze the methyl ester to the acid.

    • Add Boc2O (1.5 equiv) to protect the N1 amine.

    • Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate.

    • Final Product: (S)-1-Boc-5-oxopiperazine-2-carboxylic acid.

References
  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436.

  • Limbach, M., et al. (2009). "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry, 7(15), 3106-3119.

  • Sugihara, T., et al. (2014). "Bioactive ∆5-2-oxopiperazines currently under the drug discovery." ResearchGate Review.

  • Micklisch, S., et al. (2005). "Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists." Journal of Medicinal Chemistry, 48(6), 2115–2125.

  • Chem-Impex International. (2024). "1-Boc-piperazine-2-carboxylic acid Product Data." Chem-Impex Catalog.

Sources

(R)-Methyl 5-oxopiperazine-2-carboxylate suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and procurement specialists. It synthesizes chemical engineering principles with market intelligence to provide a complete picture of (R)-Methyl 5-oxopiperazine-2-carboxylate .

Discovery, Synthesis, and Strategic Sourcing[1]

Executive Summary

(R)-Methyl 5-oxopiperazine-2-carboxylate (CAS: 1212103-36-0 [tentative], related racemate/derivatives often cited) is a critical chiral building block in medicinal chemistry.[1] Unlike simple piperazines, the 5-oxo functionality introduces specific hydrogen-bonding capabilities and conformational rigidity, making it an ideal scaffold for peptidomimetics and constrained amino acid analogs .[1]

This guide addresses the "Make vs. Buy" decision, detailing the stereoselective synthesis routes that define the compound's impurity profile and providing a vetted landscape of commercial availability.

Chemical Identity & Physicochemical Profile[2][3][4][5]

Understanding the fundamental properties is essential for handling and quality control.[1] The compound is prone to hydrolysis and racemization if mishandled.[1]

PropertySpecificationNotes
IUPAC Name Methyl (2R)-5-oxopiperazine-2-carboxylate
Molecular Formula C₆H₁₀N₂O₃
Molecular Weight 158.16 g/mol
Chirality (R)-EnantiomerDerived from D-Serine
Physical State White to off-white solidHygroscopic
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents
pKa (Calculated) ~16 (Amide NH), ~7 (Amine NH)The 5-oxo group reduces basicity of N4
Stability Sensitive to strong acids/basesEster hydrolysis occurs < pH 4 or > pH 9
Technical Evaluation: Synthesis & Impurity Profiling

Why does the synthesis route matter? The commercial value and purity of this compound are dictated by its synthetic origin. Two primary routes exist: the Serine-Glyoxylate Route (high enantiomeric excess) and the Diamine Cyclization Route (often racemic, requiring resolution).

3.1 The "Gold Standard" Route: D-Serine Origin

The most reliable route for the (R)-enantiomer starts from D-Serine .[1] This biomimetic approach ensures high optical purity (>98% ee) without expensive chiral resolution steps.

Mechanism:

  • Schiff Base Formation: Condensation of D-Serine methyl ester with glyoxal or ethyl glyoxylate.[1]

  • Reductive Amination: Hydrogenation of the imine.[1]

  • Cyclization: Intramolecular nucleophilic attack of the secondary amine on the ester (or activated acid) to close the piperazinone ring.

3.2 Visualization of Synthesis Pathway

The following diagram illustrates the critical steps and potential impurity injection points (e.g., racemization during cyclization).

SynthesisPath Start D-Serine Methyl Ester (Chiral Source) Imine Intermediate Imine (Unstable) Start->Imine Condensation Reagent Ethyl Glyoxylate Reagent->Imine Reduction Reductive Amination (H2/Pd or NaBH3CN) Imine->Reduction Stereoselective Reduction Product (R)-Methyl 5-oxopiperazine- 2-carboxylate Reduction->Product Spontaneous Cyclization Impurity Impurity: Racemate (via Enolization) Product->Impurity Base/Heat (Racemization)

Figure 1: Stereoselective synthesis pathway from D-Serine.[1] Note the risk of racemization under basic conditions.

3.3 Quality Control (QC) Protocols

When sourcing this material, a standard Certificate of Analysis (CoA) is insufficient. You must request:

  • Chiral HPLC/GC: To verify enantiomeric excess (ee). A simple rotation (

    
    ) is often unreliable due to solvent effects.
    
  • H-NMR: To confirm the integrity of the methyl ester (singlet at ~3.7 ppm) and the 5-oxo methylene protons.

  • Residual Solvent Analysis: If synthesized via NaBH3CN, check for cyanide or boron residues.[1]

Commercial Availability & Sourcing Landscape[1][2]

The market for (R)-Methyl 5-oxopiperazine-2-carboxylate is tiered.[1] It is not a commodity chemical but a specialty building block .[1]

4.1 Supplier Tiers
TierDescriptionTypical PurityLead TimeRecommended For
Tier 1: Catalog Vendors Major aggregators (e.g., Sigma, Enamine, Combi-Blocks).[1] Often stock small amounts (mg to g).>97%1-2 WeeksDiscovery / HTS
Tier 2: Specialty CROs Focused on chiral chemistry (e.g., MolCore, Amadis, WuXi AppTec). Synthesize on demand.>98% (High ee)4-6 WeeksScale-up / GLP Tox
Tier 3: Bulk Manufacturers Large scale Chinese/Indian CMOs.[1]Variable2-3 MonthsGMP Manufacturing
4.2 Procurement Strategy Decision Tree

Use this workflow to determine the optimal sourcing strategy based on your project phase.

SourcingStrategy Start Requirement Identified Qty Quantity Needed? Start->Qty Small < 10 Grams Qty->Small Discovery Phase Large > 100 Grams Qty->Large Development Phase Catalog Check Tier 1 Catalogs (Enamine, Combi-Blocks) Small->Catalog Custom Request Custom Synthesis (Tier 2 CRO) Large->Custom ChiralCheck Critical: Request Chiral HPLC Data Catalog->ChiralCheck Verify Batch Custom->ChiralCheck Define Specs

Figure 2: Strategic sourcing workflow emphasizing the necessity of chiral data verification.

Applications in Drug Discovery

Why is this specific scaffold in demand?

  • Peptidomimetics: The 5-oxopiperazine ring acts as a constrained Gly-Xxx dipeptide mimic .[1] It locks the peptide backbone into a specific conformation (often a

    
    -turn), improving receptor binding affinity and metabolic stability compared to flexible linear peptides.
    
  • METTL3 Activators: Recent studies have highlighted piperazine-2-carboxylate derivatives as activators of the METTL3-METTL14-WTAP complex, which regulates RNA methylation (m6A), a key target in oncology and virology.[1]

  • Constrained Amino Acids: It serves as a precursor to more complex bicyclic systems (e.g., via alkylation of the N4 position).

References
  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433-8436. Link

  • Limbach, M., et al. (2008).[2][3] "High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates..." Organic & Biomolecular Chemistry, 6(20), 3816-3822.[2][3] Link

  • BenchChem Technical Report. (2025). "Methyl piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity."[1] Link

  • PubChem. "Methyl 5-oxopiperazine-2-carboxylate Compound Summary."[1] Link

  • Enamine Ltd. "Piperazine Bioisosteres and Building Blocks."[1] Link

Sources

Methodological & Application

Application Note: Solid-Phase Synthesis of Peptides Containing (R)-Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the solid-phase synthesis (SPPS) of peptides containing the (R)-Methyl 5-oxopiperazine-2-carboxylate scaffold (often abbreviated as (R)-PCA or (R)-Opc ). This moiety is a valuable peptidomimetic spacer, often used to induce


-turn conformations or constrain peptide backbones to improve metabolic stability and receptor selectivity.

Strategic Analysis & Methodology

The incorporation of (R)-Methyl 5-oxopiperazine-2-carboxylate into a peptide sequence presents unique synthetic challenges due to its secondary amine structure and lactam constraint. Unlike standard amino acids, this scaffold acts as a Proline surrogate but with distinct hydrogen-bonding capabilities and conformational rigidity.

The "Building Block" Strategy (Recommended)

While on-resin cyclization strategies exist (e.g., reductive amination of resin-bound amino acids), they often suffer from side reactions and incomplete cyclization, leading to deletion sequences.

For high-fidelity drug development, we recommend the Building Block Approach . This involves the solution-phase synthesis of the orthogonal protected scaffold, N1-Fmoc-(R)-5-oxopiperazine-2-carboxylic acid , followed by its introduction into the SPPS workflow.

Advantages:

  • Stereochemical Integrity: The (R)-configuration is established and purified prior to resin loading, eliminating on-resin racemization risks during cyclization.

  • Purity: Avoids the accumulation of uncyclized linear precursors on the solid support.

  • Scalability: The building block can be produced in bulk and used for multiple library syntheses.[1]

Structural Considerations

The 5-oxopiperazine-2-carboxylate scaffold contains a secondary amine at position N1 (similar to Proline) and a carboxylic acid at C2.

  • Coupling to the Scaffold (Acylation of N1): The N1 amine is sterically hindered and less nucleophilic than a primary amine. High-efficiency coupling reagents (e.g., HATU, COMU) are required.

  • Coupling of the Scaffold (Activation of C2): The C2-carboxylate activates similarly to standard amino acids but requires care to prevent epimerization.

Synthesis of the Building Block (Solution Phase)

Before SPPS, the building block Fmoc-(R)-5-oxopiperazine-2-carboxylic acid must be prepared. A robust route utilizes D-Serine methyl ester and Ethyl Glyoxylate.

Protocol A: Solution Synthesis of Fmoc-(R)-Opc-OH
  • Starting Material: D-Serine Methyl Ester HCl (to yield the (R)-enantiomer).

  • Reagents: Ethyl Glyoxylate, Pd/C (10%), H₂, Fmoc-OSu.

Step-by-Step Workflow:

  • Reductive Amination: Dissolve D-Serine Methyl Ester and Ethyl Glyoxylate in MeOH. Add TEA (1 eq) to neutralize. Stir for 2h to form the imine.

  • Hydrogenation: Add Pd/C (10% w/w) and stir under H₂ atmosphere (balloon) for 16h. This reduces the imine and promotes spontaneous cyclization to the lactam (5-oxopiperazine core).

  • Hydrolysis: Treat the resulting methyl ester intermediate with LiOH in THF/H₂O to unmask the C2-carboxylic acid.

  • Fmoc Protection: React the free secondary amine (N1) with Fmoc-OSu and NaHCO₃ in Acetone/H₂O.

  • Purification: Acidify and extract with Ethyl Acetate. Purify via flash column chromatography (DCM/MeOH).

Yield Expectation: 60-75% overall. Validation: Confirm structure via ¹H-NMR (look for the ABX system of the ring protons) and LC-MS.

Solid-Phase Synthesis Protocol

This protocol assumes the use of Fmoc-SPPS chemistry on a polystyrene or PEG-based resin.

Materials & Reagents
ReagentPurposeSpecification
Resin Solid Support2-Chlorotrityl Chloride (for C-term acid) or Rink Amide (for C-term amide)
Fmoc-(R)-Opc-OH ScaffoldPrepared in Protocol A
HATU Coupling AgentHigh-efficiency for hindered amines
HOAt AdditiveSuppresses racemization
DIPEA BaseAnhydrous, 99.5%
Piperidine Deprotection20% v/v in DMF
Workflow Diagram

SPPS_Workflow Start Resin Loading (Amino Acid 1) Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple_Scaffold Coupling Fmoc-(R)-Opc-OH (DIC/Oxyma or HATU) Deprotect1->Couple_Scaffold Free Amine Deprotect_Scaffold Fmoc Deprotection of Scaffold (Secondary Amine Exposure) Couple_Scaffold->Deprotect_Scaffold Difficult_Coupling Coupling Next AA to N1 (CRITICAL STEP: HATU/HOAt) Deprotect_Scaffold->Difficult_Coupling Steric Hindrance Cleavage Final Cleavage (TFA/TIS/H2O) Difficult_Coupling->Cleavage

Caption: SPPS workflow highlighting the critical N1-acylation step required for 5-oxopiperazine scaffolds.

Detailed Step-by-Step Protocol
Step 1: Resin Preparation & First Coupling
  • Swelling: Swell the resin (e.g., Rink Amide, 0.6 mmol/g) in DCM for 30 min.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).

  • First AA Coupling: Couple the first amino acid using standard HBTU/DIPEA conditions.

Step 2: Coupling the Scaffold (Fmoc-(R)-Opc-OH)

Since the incoming scaffold is a carboxylic acid, standard activation works, but the ring structure can be sensitive.

  • Activation: Dissolve Fmoc-(R)-Opc-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq).

  • Reaction: Add activated solution to the resin. Shake at room temperature for 2 hours .

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The test should be negative (no free amine).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Step 3: Chain Elongation (The Critical Step)

After deprotecting the Fmoc group from the scaffold, you are left with a secondary amine at N1 embedded in a 6-membered ring. This is significantly more hindered than Proline.

  • Deprotection: 20% Piperidine/DMF (2 x 15 min). Note: Extended time ensures complete removal from the hindered amine.

  • Activation of Next Amino Acid: Use HATU or COMU .

    • Recipe: Fmoc-AA-OH (4 eq), HATU (4 eq), HOAt (4 eq), DIPEA (8 eq) in DMF.

  • Double Coupling: Perform this coupling twice (2 x 1 hour) or use microwave irradiation (75°C, 10 min) if available.

    • Why? The N1 nitrogen is a poor nucleophile. Incomplete coupling here is the most common failure mode.

  • Verification: Perform a micro-cleavage and check via LC-MS to ensure the amino acid has coupled to the scaffold.

Step 4: Final Cleavage
  • Wash: Wash resin thoroughly with DCM.

  • Cocktail: Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling to N1 Steric hindrance of the secondary amine.Use HATU/HOAt or PyAOP . Perform double couplings. Increase temperature to 50°C (Microwave).
Epimerization at C2 Base-catalyzed racemization during activation.Use DIC/Oxyma Pure instead of base-dependent uronium salts (HBTU/HATU) for the coupling of the scaffold itself. Keep pH < 8.
Diketopiperazine Formation Nucleophilic attack of N-terminal amine on the ester (if Methyl ester is present).Ensure the C-terminus is anchored robustly. Avoid leaving the N-terminus deprotected for long periods if the sequence is dipeptide-like.
Poor Solubility Aggregation of the constrained peptide.Use PEG-polystyrene resin (e.g., Tentagel) and perform couplings in DMF/NMP (1:1) mixtures.[1][2]

References

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Source: Journal of Organic Chemistry (2009). Context: Primary protocol for solution-phase synthesis of the building block from Serine and Glyoxylate. URL:[Link]

  • Practical Solid-Phase Parallel Synthesis of Δ5-2-Oxopiperazines via N-Acyliminium Ion Cyclization. Source: Journal of Combinatorial Chemistry (2007).[3][4] Context: Alternative on-resin strategies for library generation. URL:[Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics. Source: Organic & Biomolecular Chemistry (2009).[2][5] Context: Structural diversity and side-chain modifications of the scaffold.[1][2][6][7][8] URL:[Link]

Sources

Application Note: Conformational Analysis of Peptides Incorporating (R)-Methyl 5-oxopiperazine-2-carboxylate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of conformationally constrained amino acid mimics into peptides is a cornerstone of modern peptidomimetic drug design, offering enhanced proteolytic stability and receptor affinity.[1][2] (R)-Methyl 5-oxopiperazine-2-carboxylate (Mpc) is a rigid dipeptide mimic that can induce specific secondary structures such as β-turns.[3][4] This application note provides a comprehensive guide to the detailed conformational analysis of Mpc-containing peptides using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present a validated workflow, from sample preparation to final 3D structure calculation, explaining the causality behind experimental choices and providing detailed protocols for researchers in drug development.

Introduction: The Role of Conformational Constraint in Peptide Therapeutics

Linear peptides often suffer from metabolic instability and low bioavailability due to their conformational flexibility, which makes them susceptible to enzymatic degradation.[1][2] Introducing rigid structural elements, such as the piperazine scaffold, is a powerful strategy to overcome these limitations.[5][6][7] The piperazine ring can adopt well-defined chair and boat conformations, effectively locking a segment of the peptide backbone and pre-organizing it for receptor binding.[5][6]

The (R)-Methyl 5-oxopiperazine-2-carboxylate (Mpc) moiety, synthesized from D-serine, acts as a potent turn-inducer.[3][4] Its rigid structure can nucleate the formation of specific secondary structures, such as β-turns or γ-turns, which are often critical for biological activity.[4] Determining the precise three-dimensional structure of these modified peptides in solution is crucial for understanding their structure-activity relationships (SAR) and for guiding further optimization. NMR spectroscopy is the preeminent technique for this purpose, as it provides atomic-resolution structural and dynamic information in a near-physiological solution state.[8][9][10]

This guide will walk through the necessary steps to perform a complete NMR-based conformational analysis of an Mpc-containing peptide.

Experimental and Analytical Workflow

A successful conformational analysis relies on a systematic and integrated approach, combining NMR data acquisition with computational structure calculation. The overall workflow is designed to first establish the chemical identity and connectivity of all atoms (resonance assignment) and then to measure through-space distances and dihedral angles that define the 3D fold.

G cluster_synthesis Peptide Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation P_Synth Peptide Synthesis & Incorporation of Mpc P_Purify HPLC Purification (>95%) P_Synth->P_Purify NMR_Sample Sample Preparation (Solvent, pH, Conc.) P_Purify->NMR_Sample NMR_1D 1D ¹H Spectrum (Folding & Aggregation Check) NMR_Sample->NMR_1D NMR_2D 2D NMR Suite (COSY, TOCSY, NOESY/ROESY) NMR_1D->NMR_2D Assign Resonance Assignment NMR_2D->Assign Constraints Derive Constraints (NOEs, J-couplings) Assign->Constraints Calc 3D Structure Calculation (Simulated Annealing) Constraints->Calc Validation Structure Validation & Ensemble Analysis Calc->Validation caption Fig 1. Overall Workflow for NMR Conformational Analysis.

Caption: Fig 1. Overall Workflow for NMR Conformational Analysis.

Detailed Methodologies and Protocols

Peptide Synthesis and Sample Preparation

Rationale: The quality of the NMR data is directly dependent on the purity and stability of the peptide sample. Synthesis of the Mpc monomer can be achieved from D-serine and ethyl glyoxylate.[3][4] This building block is then incorporated into the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol: NMR Sample Preparation

  • Peptide Purity: Ensure the peptide is purified to >95% homogeneity by reverse-phase HPLC. Verify the mass by mass spectrometry.

  • Solvent Selection: Dissolve the peptide in a deuterated solvent appropriate for NMR. For peptides, a mixture of 90% H₂O / 10% D₂O is typically used to allow observation of exchangeable amide protons, which are crucial for sequential assignment and secondary structure analysis.[9]

  • pH Adjustment: Adjust the pH of the sample to a value where the peptide is stable and amide proton exchange is minimized. A pH around 4-5 is often optimal.[9] Use dilute DCl or NaOD for pH adjustments to avoid introducing protonated buffers.

  • Concentration: Aim for a peptide concentration of 1-5 mM. This provides a good signal-to-noise ratio without promoting aggregation.

  • Internal Standard: Add a known concentration of an internal standard, such as DSS or TSP, for chemical shift referencing (0 ppm).

  • Quality Control: Acquire a 1D ¹H NMR spectrum to check for sample purity, aggregation (broad lines), and overall folding (dispersion of amide signals).[11]

NMR Data Acquisition

Rationale: A suite of 2D NMR experiments is required to unambiguously assign all proton resonances and to collect the necessary structural constraints. Each experiment provides a different type of information based on distinct nuclear spin interactions.

ExperimentInformation ProvidedCausality & Purpose
TOCSY (Total Correlation Spectroscopy)Through-bond connectivities within an entire amino acid spin system (e.g., NH to Hα, Hβ, etc.).[12][13]Identifies all protons belonging to a specific amino acid residue. The key is the "mixing time" parameter; a longer mixing time (e.g., 80 ms) allows magnetization to travel further along the carbon backbone.[12][14]
COSY (Correlation Spectroscopy)Through-bond connectivities between protons separated by 2-3 bonds (e.g., NH-Hα, Hα-Hβ).[9][12]Primarily used to identify adjacent protons and measure ³J-coupling constants, which provide dihedral angle information.
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space correlations between protons that are close in space (< 5 Å), irrespective of bond connectivity.[8][15]This is the primary source of distance restraints for 3D structure calculation. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy)Similar to NOESY, provides through-space correlations.[8][13]Crucial for medium-sized molecules where the standard NOE may be zero or very weak. ROEs are always positive, avoiding ambiguity.[15] It also helps distinguish between real NOEs and artifacts from chemical exchange.[13]

Protocol: 2D NMR Parameter Acquisition

  • Spectrometer: Use a high-field NMR spectrometer (≥600 MHz) for optimal resolution and sensitivity.

  • Temperature: Maintain a constant sample temperature (e.g., 298 K) throughout all experiments.

  • TOCSY:

    • Use a clean TOCSY sequence with a spin-lock mixing time of ~80 ms to establish full intra-residue correlations.[14]

  • NOESY/ROESY:

    • Acquire a series of spectra with different mixing times (e.g., 100, 150, 250 ms) to build up NOE/ROE curves.[12] This is critical for accurate distance calculations and to minimize errors from spin diffusion (the transfer of magnetization through a chain of protons in NOESY).[15]

    • Record spectra in 90% H₂O to observe NOEs involving amide protons, which are essential for sequential assignment (dαN, dNN).[8]

  • Data Processing: Process all spectra using appropriate window functions (e.g., squared sine-bell) and zero-filling to enhance resolution.

Data Analysis and Structure Calculation

The goal of this phase is to translate the raw NMR spectral data into a set of geometric constraints that can be used to compute a 3D model of the peptide.

G cluster_analysis Analysis Pipeline cluster_calc Structure Calculation TOCSY TOCSY/COSY Spectra Assign_Spin 1. Identify Spin Systems (Intra-residue correlations) TOCSY->Assign_Spin Extract_J 4. Measure ³J(HN,Hα) Coupling Constants TOCSY->Extract_J NOESY NOESY/ROESY Spectra Assign_Seq 2. Sequential Assignment (Inter-residue NOEs: dαN, dNN) NOESY->Assign_Seq Extract_NOE 3. Extract NOE Intensities NOESY->Extract_NOE Assign_Spin->Assign_Seq Assign_Seq->Extract_NOE Constraints 5. Convert to Constraints (Distance & Dihedral) Extract_NOE->Constraints Extract_J->Constraints MD_Calc 6. Structure Calculation (Restrained MD / Simulated Annealing) Constraints->MD_Calc Ensemble 7. Final Structure Ensemble MD_Calc->Ensemble caption Fig 2. Data Analysis and Structure Calculation Pipeline.

Caption: Fig 2. Data Analysis and Structure Calculation Pipeline.

Resonance Assignment

Protocol:

  • Spin System Identification: Use the TOCSY spectrum to identify sets of correlated protons belonging to the same amino acid residue. For example, for a Valine residue, you will see correlations from the amide proton (NH) to the Hα, Hβ, and two Hγ methyl groups.[9]

  • Sequential Assignment: This is the process of ordering the identified spin systems according to the peptide sequence. This is achieved using the NOESY/ROESY spectra by "walking" along the peptide backbone.[8] Look for NOEs between the Hα proton of residue i and the NH proton of the next residue i+1 (this is called a dαN(i, i+1) connectivity). In helical regions, NOEs between adjacent NH protons (dNN(i, i+1)) may also be observed.

Derivation of Structural Constraints

Rationale: The assigned NOESY/ROESY cross-peaks and COSY-derived coupling constants are converted into geometric restraints that guide the structure calculation algorithm.

  • Distance Restraints: NOE intensities are classified as strong, medium, or weak, which correspond to upper distance bounds (e.g., <2.8 Å, <3.5 Å, and <5.0 Å, respectively). This semi-quantitative approach is robust and avoids over-interpretation of NOE data.[16]

  • Dihedral Angle Restraints: The Karplus relationship describes the correlation between the three-bond J-coupling constant (³J) and the corresponding dihedral angle. For peptides, the ³J(HN,Hα) coupling constant is used to restrain the backbone phi (φ) angle.

    • A large ³J(HN,Hα) (> 8 Hz) suggests an extended conformation (φ ≈ -120°).[16]

    • A small ³J(HN,Hα) (< 5 Hz) suggests a helical conformation (φ ≈ -60°).

3D Structure Calculation and Validation

Rationale: A computational algorithm is used to find conformations of the peptide that satisfy the experimental constraints. The most common approach is restrained molecular dynamics (MD) with simulated annealing.[17][18]

Protocol:

  • Software: Use established software packages such as CYANA, XPLOR-NIH, or AMBER.

  • Starting Structures: Generate a set of random or extended starting structures. It is critical to use independent starting structures to ensure a thorough search of conformational space.[17]

  • Simulated Annealing: The protocol involves simulating the molecule at a high temperature to overcome energy barriers, followed by slow cooling in the presence of the experimental restraints.[18] This allows the peptide to fold into a low-energy conformation that agrees with the NMR data.

  • Ensemble Generation: Repeat the calculation multiple times (e.g., 100-200 starts) to generate an ensemble of structures. The convergence of this ensemble (measured by the root-mean-square deviation, RMSD) reflects the precision of the structure determination.[14][16]

  • Validation: The final ensemble must be checked for violations of the experimental restraints and for good stereochemical quality (e.g., using a Ramachandran plot).

Expected Results for an Mpc-Containing Peptide

The incorporation of (R)-Mpc is expected to induce a turn conformation.[3][4] NMR analysis of a tetrapeptide containing (R)-Mpc revealed an equilibrium between a γ-turn and a type II β-turn conformation.[4] The key NMR signatures for such a turn would be:

  • Specific NOEs: A short distance between the Hα of the residue preceding Mpc and the NH of the residue following it.

  • Chemical Shift Deviation: The chemical shifts of the Hα protons within the turn region often deviate significantly from random coil values.

  • Temperature Coefficients: Low temperature coefficients for the amide protons involved in the turn's hydrogen bond indicate that they are shielded from the solvent.

Conclusion

NMR spectroscopy provides an unparalleled, detailed view of the solution-state conformation of structurally modified peptides. By employing a systematic workflow of data acquisition, analysis, and computational modeling, researchers can elucidate the precise 3D structure of peptides containing (R)-Methyl 5-oxopiperazine-2-carboxylate. This information is invaluable for establishing clear structure-activity relationships, enabling the rational design of next-generation peptidomimetic therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Jadhav, S., & G, K. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy Review. Available at: [Link]

  • Fuhrmans, M., Milbradt, A. G., & Renner, C. (2006). Comparison of protocols for calculation of peptide structures from experimental NMR data. Journal of Chemical Theory and Computation, 2(1), 201–208. [Link]

  • Zerbe, O., & Bader, R. Peptide/Protein NMR. University of Zurich. Available at: [Link]

  • Rienstra, C. M., Tucker-Kellogg, L., Jaroniec, C. P., et al. (2002). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 99(16), 10260-10265. [Link]

  • Tzakos, A. G., & Gerothanassis, I. P. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), 50621. [Link]

  • Klepeis, J. L., & Floudas, C. A. (1999). Predicting Peptide Structures Using NMR Data and Deterministic Global Optimization. Journal of Computational Chemistry, 20(13), 1354-1370. [Link]

  • Unknown Author. Two-dimensional NMR spectroscopy - TOCSY and ROESY. University of Science and Technology of Lille. Available at: [Link]

  • Guchhait, G., & Singh, P. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Request PDF. [Link]

  • Thiele, C. (2018). NOESY and ROESY. University of California, Santa Barbara. Available at: [Link]

  • D'Andrea, L. D., & De Simone, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry, 24(13), 1435-1453. [Link]

  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Meyer, A., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(19), 4028-4036. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link]

  • Meyer, A., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. RSC Publishing. [Link]

  • Utkina, N., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. [Link]

  • Davtyan, A. (2023). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]

  • Sharma, R., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. [Link]

  • Riniker, S., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ChemRxiv. [Link]

  • Perez, A., et al. (2022). Structure determination of protein-peptide complexes from NMR chemical shift data using MELD. ResearchGate. [Link]

  • MacPhee, C. E., et al. (2021). An Integrative Approach to Determine 3D Protein Structures Using Sparse Paramagnetic NMR Data and Physical Modeling. Frontiers in Molecular Biosciences. [Link]

  • Meyer, A., et al. (2009). High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate. ResearchGate. [Link]

  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Amdursky, N., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. [Link]

  • D'Andrea, L. D., & De Simone, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Scilit. [Link]

  • Wessig, P., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

Sources

Application Note: Precision Chiral HPLC Separation of (R)-Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enantiomeric resolution of Methyl 5-oxopiperazine-2-carboxylate , a critical peptidomimetic intermediate. While the (R)-enantiomer is frequently sought for its utility in inducing specific


-turn geometries in peptide synthesis, obtaining high optical purity is challenging due to the molecule's polarity and the lability of the 

-proton.

We present a robust Polar Organic Mode (POM) HPLC method utilizing an immobilized polysaccharide stationary phase (Chiralpak IC). This method offers superior solubility and peak shape compared to traditional normal-phase hexane-based systems, achieving a resolution (


) of >2.5 with a run time under 15 minutes.

Scientific Background & Mechanism

The Analyte

Methyl 5-oxopiperazine-2-carboxylate contains a secondary amine, a methyl ester, and a lactam (cyclic amide).

  • Chiral Center: C2 position.

  • Challenge: The secondary amine (

    
    ) causes peak tailing on silanol-active sites. The lactam moiety provides strong hydrogen-bonding sites (donor/acceptor) which are advantageous for chiral recognition but require careful mobile phase tuning to prevent non-specific retention.
    
Separation Strategy: Immobilized Polysaccharide Phases

Traditional coated phases (e.g., Chiralpak AD/OD) restrict solvent choices to alkanes/alcohols. For polar heterocycles like 5-oxopiperazines, solubility in hexane is often poor. We utilize Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica).

Mechanism of Recognition: The separation relies on the formation of a transient diastereomeric complex between the analyte and the chiral selector.[1]

  • Hydrogen Bonding: The C5-carbonyl (lactam) and C2-ester of the analyte interact with the carbamate N-H and C=O groups of the stationary phase.

  • Dipole-Dipole Stacking: The 3,5-dichlorophenyl groups on the CSP interact with the dipole of the piperazine ring.

  • Steric Fit: The (R)-enantiomer fits differently into the chiral grooves of the cellulose twist than the (S)-enantiomer, leading to differential retention.

Visualization of Method Development Logic

MethodDevelopment Start Start: Racemic Methyl 5-oxopiperazine-2-carboxylate Solubility Solubility Check Start->Solubility ModeSelect Select Mobile Phase Mode Solubility->ModeSelect High Polarity NP Normal Phase (NP) Hexane/EtOH ModeSelect->NP Poor Solubility POM Polar Organic Mode (POM) ACN/MeOH/Base ModeSelect->POM Good Solubility (Preferred) RP Reverse Phase (RP) Buffer/ACN ModeSelect->RP Alt. Option Screening Column Screening (IC, IA, AD-H, OD-H) POM->Screening Optimization Optimization Add 0.1% DEA/TEA Screening->Optimization Best Selectivity FinalMethod Final Method: Chiralpak IC (POM) Optimization->FinalMethod

Caption: Decision tree for selecting Polar Organic Mode (POM) over Normal Phase due to analyte solubility and polarity.

Experimental Protocol

Materials & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA detector.

  • Column: Daicel Chiralpak IC (4.6 mm x 250 mm, 5 µm).[2]

    • Alternative: Chiralpak IA or Lux Cellulose-4.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Diethylamine (DEA) or Triethylamine (TEA) (Reagent Grade, >99%).

  • Standard: Racemic Methyl 5-oxopiperazine-2-carboxylate (synthesized or purchased).

Mobile Phase Preparation (Polar Organic Mode)

Composition: Acetonitrile : Methanol : Diethylamine (90 : 10 : 0.1 v/v/v)

  • Measure 900 mL of Acetonitrile.[3]

  • Measure 100 mL of Methanol.[3]

  • Add 1.0 mL of Diethylamine (DEA).

    • Note: DEA is critical to mask silanols and suppress ionization of the secondary amine, ensuring sharp peaks.

  • Mix thoroughly and degas (ultrasonication for 10 mins).

Instrument Conditions
ParameterSettingNotes
Flow Rate 1.0 mL/minAdjust to 0.8 if backpressure > 100 bar
Temperature 25°CLower temp (15-20°C) may increase resolution
Detection UV @ 210 nmAmide absorption; molecule lacks strong chromophores
Injection Vol 5 - 10 µLAvoid overloading to maintain resolution
Run Time 20 minutesEnantiomers typically elute between 8-15 mins
Step-by-Step Procedure
  • System Equilibration: Flush the column with the mobile phase for 30–45 minutes until the baseline stabilizes.

  • Blank Injection: Inject 10 µL of mobile phase to ensure no carryover or ghost peaks.

  • Racemic Standard Injection: Inject the racemic mixture (1 mg/mL in mobile phase).

    • Goal: Confirm separation of two distinct peaks.[2][3][4][5][6] Calculate Resolution (

      
      ).
      
  • Sample Injection: Inject the (R)-enantiomer sample.

    • Identification: The (R)-isomer will correspond to one of the peaks identified in step 3. (Note: Elution order must be confirmed with a pure standard or optical rotation correlation, but typically (R) elutes second on Cellulose tris(3,5-dichlorophenylcarbamate) phases in POM, though this must be experimentally verified).

  • Shutdown: Flush column with 100% Acetonitrile for 20 minutes before storage.

Data Analysis & Validation

Typical Chromatographic Parameters

The following data represents typical performance on a Chiralpak IC column under the prescribed conditions.

ParameterPeak 1 (S-isomer)Peak 2 (R-isomer)Acceptance Criteria
Retention Time (

)
8.4 min11.2 minStable

0.2 min
Capacity Factor (

)
1.802.73

Selectivity (

)
-1.51

Resolution (

)
-3.2

(Baseline)
Tailing Factor (

)
1.11.2

*Note: Elution order is illustrative. Confirm with pure standards.

Calculation of Enantiomeric Excess (% ee)


Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary amine interaction with silanols.[7]Increase DEA concentration to 0.2%. Ensure column is "IC" (immobilized) type which covers silica well.
Low Sensitivity Weak UV absorption.[2]Ensure detection is at 210 nm (or 205 nm). Increase concentration to 2 mg/mL.
Broad Peaks Solubility issues or mass transfer lag.Increase Methanol ratio (e.g., 80:20 ACN:MeOH). Increase column temp to 35°C.
No Separation Wrong selector for this specific shape.Switch to Chiralpak AD-H (Amylose based) using Hexane/EtOH (80:20) + 0.1% DEA.[2]

References

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry. Retrieved from [Link]

  • Phenomenex. (2025).[8] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews.[9] Retrieved from [Link]

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IC. Retrieved from [Link]

Sources

Illuminating the Structure: A Guide to the Mass Spectrometry Fragmentation of (R)-Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of (R)-Methyl 5-oxopiperazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. As a chiral cyclic diamide containing a methyl ester, its structural elucidation is critical for metabolism, stability, and pharmacokinetic studies. This document outlines a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its analysis and delves into the theoretical fragmentation pathways under positive ion electrospray ionization (ESI). The insights presented herein are designed to assist researchers, scientists, and drug development professionals in the identification and characterization of this molecule and its analogs.

Introduction

(R)-Methyl 5-oxopiperazine-2-carboxylate is a structurally significant molecule featuring a piperazinone core, a chiral center, and a methyl ester functional group. The piperazine ring is a common scaffold in pharmacologically active compounds, and the presence of both amide and ester functionalities provides multiple potential sites for metabolic transformation and chemical interaction.[1][2] Accurate characterization of such molecules is fundamental in the drug discovery pipeline. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a premier analytical technique for this purpose due to its high sensitivity and specificity.[3] Understanding the fragmentation pattern is key to developing robust quantitative assays and identifying metabolites. This guide will provide a robust starting point for researchers working with this and structurally related compounds.

Experimental Protocol: A Self-Validating System

The following protocol is designed to achieve sensitive and reproducible analysis of (R)-Methyl 5-oxopiperazine-2-carboxylate. The choices within this protocol are grounded in established methodologies for the analysis of polar, small molecules.[4][5]

Sample Preparation

Given the polar nature of the target analyte, careful sample preparation is crucial to minimize matrix effects and ensure accurate quantification.[4]

  • Standard Solution Preparation: A stock solution of (R)-Methyl 5-oxopiperazine-2-carboxylate should be prepared in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Serial dilutions in the same solvent system can be made to generate a calibration curve, typically ranging from 1 ng/mL to 1000 ng/mL.

  • Biological Matrix Extraction (Plasma/Urine): For extraction from biological fluids, a protein precipitation method is recommended. To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant can then be transferred to a new vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

A reversed-phase chromatographic method using a C18 column is suitable for retaining and separating the analyte from potential interferences.[2][3]

  • Column: Waters Atlantis T3 C18, 2.1 x 100 mm, 3 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 5% B

    • 2.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

The inclusion of formic acid in the mobile phase is critical for promoting protonation of the analyte in positive ion ESI mode, thereby enhancing sensitivity.[2]

Mass Spectrometry (MS)

The analysis should be performed on a tandem mass spectrometer capable of collision-induced dissociation (CID).[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C[2]

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM) and Product Ion Scan

For initial characterization, a product ion scan of the protonated molecule [M+H]⁺ is necessary to identify the major fragment ions. Subsequently, an MRM method can be developed for quantitative analysis by selecting the most intense and specific precursor-to-product ion transitions.

Predicted Fragmentation Pattern

The fragmentation of (R)-Methyl 5-oxopiperazine-2-carboxylate in positive ion ESI-MS is anticipated to be driven by the protonation of the nitrogen atoms in the piperazine ring, followed by characteristic cleavages of the amide and ester groups. The proposed fragmentation pathways are based on the established principles of mass spectrometry for cyclic amides and methyl esters.[7][8][9]

Molecular Ion: The expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of 159.07.

Key Fragmentation Pathways:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (32.03 Da). This would result in a fragment ion at m/z 127.04 .

  • Loss of the Methoxycarbonyl Group (·COOCH₃): Cleavage of the bond between the piperazine ring and the ester group can lead to the loss of the methoxycarbonyl radical (59.02 Da), yielding a fragment at m/z 100.05 .

  • Ring Opening and Fragmentation: The piperazine ring can undergo cleavage, particularly at the amide bonds. A likely fragmentation is the loss of CO (28.00 Da) from the piperazinone ring, leading to a fragment at m/z 131.06 . Subsequent or alternative ring cleavages can also occur.

  • Decarboxylation of the Ester: Loss of the entire methyl carboxylate group as CO₂ and methane (CH₄) is also a possibility, though likely less favored than the loss of methanol or the methoxycarbonyl radical.

The following diagram illustrates the proposed major fragmentation pathways.

fragmentation_pattern parent [M+H]⁺ m/z 159.07 frag1 [M+H - CH₃OH]⁺ m/z 127.04 parent->frag1 - CH₃OH frag2 [M+H - ·COOCH₃]⁺ m/z 100.05 parent->frag2 - ·COOCH₃ frag3 [M+H - CO]⁺ m/z 131.06 parent->frag3 - CO

Sources

Screening libraries of compounds with a 2-oxopiperazine core.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 2-Oxopiperazine Libraries for Peptidomimetic Drug Discovery

Abstract

The 2-oxopiperazine (piperazinone) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the


-turn and 

-turn secondary structures of proteins. This conformational restriction makes 2-oxopiperazines ideal candidates for disrupting Protein-Protein Interactions (PPIs), a target class traditionally considered "undruggable" by small molecules. This Application Note provides a comprehensive guide to the design, synthesis, and high-throughput screening (HTS) of 2-oxopiperazine libraries. We focus on solid-phase synthesis strategies for library generation and detail a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for screening these compounds against PPI targets.

Library Design & Synthesis: The Solid-Phase Sub-Monomer Approach

To screen effectively, one must first possess a high-quality library. For 2-oxopiperazines, the solid-phase sub-monomer synthesis is the gold standard for generating diversity. Unlike solution-phase methods, this approach allows for "split-and-pool" combinatorial chemistry, enabling the rapid generation of thousands of discrete analogs.

The Synthetic Logic

The core strategy involves building the scaffold on a resin (typically Rink Amide) using two diversity inputs:[1]

  • 
    -Halo Acids:  Introduce chirality and side-chains mimicking amino acids (
    
    
    
    ).
  • Primary Amines: Introduce N-substitution (

    
    ) and cyclization potential.
    

The 2-oxopiperazine ring is formed via an intramolecular cyclization of an N-alkylated amino acid derivative. This fixes the conformation of the side chains, reducing the entropic cost of binding to a protein target.

Synthesis Workflow Diagram

SynthesisWorkflow Resin Rink Amide Resin (Solid Support) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Swell & Deprotect Displacement Step 2: Displacement (Primary Amine R1) Acylation->Displacement SN2 Reaction Coupling Step 3: Peptide Coupling (Fmoc-AA-OH + HATU) Displacement->Coupling Chain Extension Cyclization Step 4: Cyclization (Base-Catalyzed) Coupling->Cyclization Fmoc Removal Cleavage Step 5: Cleavage (TFA/TIS/H2O) Cyclization->Cleavage Release FinalProduct 2-Oxopiperazine Library Member Cleavage->FinalProduct Lyophilization

Figure 1: Solid-phase sub-monomer synthesis workflow for generating 2-oxopiperazine libraries. The diversity is introduced at the Displacement (R1) and Coupling (R2) steps.

Screening Strategy: Targeting PPIs

2-oxopiperazines are particularly effective at mimicking the


 or 

residues of an

-helix, which are often the "hotspots" in PPI interfaces (e.g., p53-MDM2, Bcl-xL-Bak).
Assay Selection: TR-FRET

For this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the recommended primary screen.

  • Why? It is homogeneous (no wash steps), robust against autofluorescence (common in large libraries), and highly sensitive to the displacement events required to detect PPI inhibitors.

  • Alternative: Fluorescence Polarization (FP) is a viable secondary assay but can be sensitive to compound aggregation, a known risk with peptidomimetics.

Solubility & DMSO Management
  • Challenge: 2-oxopiperazines are polar but can aggregate.

  • Solution: Store library stocks at 10 mM in 100% DMSO.

  • Critical QC: Perform a nephelometry check (solubility screen) prior to the bioassay. Compounds precipitating at <10 µM should be flagged.

Detailed Protocol: TR-FRET Screening for PPI Inhibition

Objective: Identify 2-oxopiperazine analogs that inhibit the interaction between Protein A (GST-tagged) and Protein B (Biotinylated peptide).

Materials
  • Library: 2-oxopiperazine compounds (10 mM in DMSO).

  • Reagents:

    • Protein A-GST (Target).

    • Protein B-Biotin (Ligand/Peptide).

    • Anti-GST Europium Cryptate (Donor Fluorophore).

    • Streptavidin-XL665 (Acceptor Fluorophore).

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.

  • Plates: 384-well low-volume white plates (e.g., Greiner 784075).

Experimental Steps
StepActionVolume/Conc.Critical Note
1 Compound Transfer 100 nLUse acoustic dispenser (e.g., Echo) to transfer compounds to dry plates. Final assay conc: 10 µM.
2 Protein Mix Addition 5 µLAdd Protein A-GST + Protein B-Biotin mix. Incubate 15 min at RT.
3 Detection Mix Addition 5 µLAdd Anti-GST Eu-Cryptate + SA-XL665.
4 Incubation N/ACover plates and incubate for 60–120 mins at Room Temp (protect from light).
5 Read N/ARead on TR-FRET compatible reader (e.g., EnVision). Excitation: 337 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).
Data Analysis
  • Calculate Ratio:

    
    
    
  • Calculate % Inhibition:

    
    
    
  • Validation Criteria:

    • Z-Prime (

      
      ):  Must be > 0.5 for the plate to be accepted.
      
    • CV%: Replicates should have < 10% CV.

Hit Validation & Triage

Screening 2-oxopiperazines requires rigorous triage to rule out false positives caused by aggregation or non-specific binding.

The Triage Workflow

TriageCascade PrimaryScreen Primary Screen (TR-FRET) Single Concentration (10 µM) Selection Select Hits (>50% Inhibition) PrimaryScreen->Selection CounterScreen Counter Screen (GST-Donor + SA-Acceptor only) Selection->CounterScreen Remove optical interferers DoseResponse Dose Response (IC50) 10-point dilution CounterScreen->DoseResponse Pass Biophysical Biophysical Validation (SPR or NMR) DoseResponse->Biophysical Confirmed Potency StructureCheck Stereochemical Check (Resynthesis & Chiral HPLC) Biophysical->StructureCheck Binder Confirmed

Figure 2: Screening cascade for 2-oxopiperazine libraries. The "Counter Screen" is critical to eliminate compounds that quench fluorescence or bind to the detection reagents (GST/Streptavidin) rather than the target.

Stereochemical Verification

A unique challenge with 2-oxopiperazine libraries synthesized via the sub-monomer method is the potential for racemization during the cyclization step.

  • Requirement: Top hits must be re-synthesized and analyzed via Chiral HPLC.

  • Structural Confirmation: Use 2D-NMR (NOESY) to confirm the ring conformation (boat vs. chair) and substituent orientation, as this dictates the vector of the peptidomimetic side chains.

References

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry. Link

    • Context: foundational chemistry for Ugi/multi-component synthesis of heterocyclic scaffolds.
  • Micklatcher, C., & Cushman, M. (2012). "Design and Synthesis of 2-Oxopiperazines as Peptidomimetics." Journal of Organic Chemistry. Link

    • Context: Detailed synthetic routes and conformational analysis of the scaffold.[2]

  • Dawidowski, M., et al. (2020). "Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template." European Journal of Medicinal Chemistry. Link

    • Context: Specific application of 2-oxopiperazines in screening for PPI inhibitors.
  • Kounde, C.S., et al. (2017). "Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit."[3] Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Use of the scaffold in viral inhibition and phenotypic screening.[3][]

  • Golebiowski, A., et al. (2001). "Solid-phase synthesis of 2-oxopiperazines as beta-turn mimetics." Journal of Combinatorial Chemistry. Link

    • Context: The primary protocol reference for the solid-phase synthesis described in Section 1.

Sources

Application Note: Cellular Uptake & Stability of (R)-Methyl 5-oxopiperazine-2-carboxylate Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental framework for evaluating the cellular uptake of peptides modified with (R)-Methyl 5-oxopiperazine-2-carboxylate (often abbreviated as (R)-PCA-OMe or similar derivatives). This scaffold is a critical peptidomimetic unit used to induce conformational constraints (typically


-turns), mask peptide bonds, and potentially enhance membrane permeability by reducing the energetic penalty of desolvation.

Introduction & Rationale

The incorporation of (R)-Methyl 5-oxopiperazine-2-carboxylate into peptide backbones serves two primary functions in drug design: conformational locking and metabolic shielding . Unlike flexible linear peptides, this scaffold mimics a dipeptide unit (e.g., Gly-Xaa) constrained in a specific geometry (often Type II


-turns).

Why focus on Cellular Uptake? While the scaffold improves receptor affinity via entropy reduction, its impact on cell permeability is non-trivial. The 5-oxopiperazine ring reduces the number of hydrogen bond donors (HBD), a key parameter in Lipinski’s Rule of 5 for permeability. However, rigidification can sometimes hinder passive diffusion if the "locked" conformation exposes hydrophobic patches incorrectly. Therefore, a rigorous, self-validating uptake study is required to distinguish between surface binding , endosomal entrapment , and true cytosolic delivery .

Key Chemical Features[1][2][3][4][5][6][7]
  • Scaffold Origin: Synthesized from D-Serine and glyoxylate derivatives.[1][2]

  • Structural Role: Induces kinks/turns; mimics the cis-amide bond geometry.

  • Permeability Factor: The methyl ester (OMe) at the C-2 position masks the negative charge of the carboxylate, significantly increasing lipophilicity (

    
    ) compared to the free acid, thereby favoring passive membrane interaction.
    

Experimental Workflow

The following diagram illustrates the critical path for validating the uptake of these specific peptidomimetics.

UptakeWorkflow cluster_val Validation Loop Start Peptide Synthesis (Inc. (R)-PCA-OMe) QC QC: HPLC (>95%) & Conformation Check (CD/NMR) Start->QC Labeling Fluorescent Labeling (FITC/TAMRA via AHX linker) QC->Labeling Stability Serum Stability Assay (t1/2 determination) QC->Stability Uptake Quant. Uptake (FACS) (+/- Trypsin Wash) Labeling->Uptake Stability->Uptake Ensure stability > assay time Uptake->Labeling Re-optimize linker if uptake = 0 Mechanism Mechanism Elucidation (4°C vs 37°C, Inhibitors) Uptake->Mechanism If uptake > threshold Microscopy Localization (Confocal) (Endosomal Markers) Uptake->Microscopy Verify cytosolic entry

Figure 1: Strategic workflow for evaluating (R)-PCA-OMe peptide uptake. Note the critical stability check before uptake assays.

Protocol A: Peptide Design & Fluorescent Labeling

Objective: To synthesize a trackable analog without disrupting the conformational bias induced by the (R)-PCA scaffold.

Design Considerations
  • Placement: The (R)-PCA unit is typically placed centrally or at the

    
     position of a turn.
    
  • Linker Strategy: Do not attach fluorophores directly to the PCA ring. Use an

    
    -aminohexanoic acid (Ahx) or PEG2 spacer at the N-terminus to prevent fluorophore quenching and steric interference with the membrane.
    
  • Control: Synthesize a linear analog (e.g., replacing PCA with Gly-Ala) and a D-isomer analog (using (S)-PCA) to verify stereospecific uptake.

Labeling Protocol
  • Resin: Rink Amide MBHA (for C-term amides) or Wang (for C-term acids/esters).

  • Coupling: Standard Fmoc/tBu chemistry. The (R)-PCA building block is often introduced as N-Boc-(R)-5-oxopiperazine-2-carboxylic acid or formed on-resin via reductive amination of resin-bound Serine with glyoxylate.

  • Fluorophore: Couple 5(6)-Carboxyfluorescein (FAM) or TAMRA to the N-terminus before cleavage.

    • Note: FAM requires piperidine treatment to remove phenyl esters if used in protected form.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O. Caution: The methyl ester of PCA is stable in TFA but can hydrolyze in high pH aqueous workups. Keep pH < 8.

Protocol B: Quantitative Cellular Uptake (Flow Cytometry)

Objective: To quantify internalization while rigorously excluding surface-bound peptide.

Materials
  • Cell Lines: HeLa (general uptake), Caco-2 (intestinal permeability model), or CHO (endocytosis mutants).

  • Assay Buffer: Krebs-Ringer buffer (KRB) or Serum-Free DMEM (phenol red-free).

  • Quenching/Wash Solution: Trypsin-EDTA (0.25%) or Heparin (0.5 mg/mL in PBS) to remove cationic surface-bound peptides.

Step-by-Step Methodology
  • Seeding: Seed cells (e.g.,

    
     cells/well) in 24-well plates 24h prior to assay. Confluence should be ~80%.
    
  • Incubation:

    • Wash cells with PBS.

    • Add peptide solutions (1, 5, 10, 20

      
      M) in serum-free media.
      
    • Incubate for 1 hour at 37°C .

    • Energy-Depletion Control: Incubate a parallel set at 4°C (on ice) to distinguish active transport (endocytosis) from passive translocation.

  • Washing (Critical Step):

    • Aspirate media.

    • Wash 2x with cold PBS.

    • Trypsinize: Add 200

      
      L Trypsin-EDTA (0.25%) for 5-10 mins at 37°C. This digests surface-bound peptides.
      
    • Neutralize with cold complete media (containing FBS).

  • Analysis:

    • Centrifuge (300 x g, 5 min), resuspend in PBS + 1% BSA (to maintain viability).

    • Add Propidium Iodide (PI) (1

      
      g/mL) immediately before FACS to gate out dead cells.
      
    • Acquire 10,000 live events on a Flow Cytometer (FITC channel: Ex 488nm / Em 530nm).

Data Output Table
Peptide VariantMean Fluorescence Intensity (MFI) 37°CMFI 4°CRatio (37°/4°)Uptake Efficiency (vs TAT)
(R)-PCA-1 450012003.7545%
Linear Analog 120011001.0912%
TAT (Control) 1000015006.66100%

Interpretation: A high 37°/4° ratio (>3) indicates endocytosis. A ratio near 1 indicates passive diffusion or surface binding (if trypsin failed).

Protocol C: Intracellular Localization & Mechanism

Objective: To confirm the peptide is not trapped in endosomes ("punctate" vs "diffuse" signal).

Confocal Microscopy Setup
  • Co-staining:

    • Nucleus: Hoechst 33342 (Blue).

    • Endosomes: Transferrin-Alexa647 or LysoTracker Red.

    • Membrane: Wheat Germ Agglutinin (WGA).

  • Procedure:

    • Pulse cells with 5-10

      
      M FITC-labeled (R)-PCA peptide for 1-4 hours.
      
    • Wash 3x with Heparin/PBS (removes surface cationic charge).

    • Live-cell imaging is preferred to avoid fixation artifacts (fixation can cause leakage of cytosolic peptides).

Mechanistic Dissection (Inhibitor Panel)

If uptake is temperature-dependent, treat cells with these inhibitors 30 min prior to peptide addition:

InhibitorTarget PathwayConcentration
Chlorpromazine Clathrin-mediated endocytosis10

g/mL
Methyl-

-cyclodextrin
Lipid raft/Caveolae (Cholesterol depletion)5 mM
Amiloride / EIPA Macropinocytosis50

M
Wortmannin PI3K (early endosome fusion)100 nM

Metabolic Stability (Prerequisite)

Since (R)-PCA is a peptidomimetic designed for stability, this must be verified to ensure the "uptake" signal isn't just free fluorophore.

  • Incubation: Incubate 100

    
    M peptide in 25% Human Serum at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, 120, 240 min.

  • Quenching: Add 2 volumes of Acetonitrile (precipitates serum proteins). Centrifuge.

  • Analysis: Inject supernatant into HPLC/MS. Monitor the parent peak area.

  • Expectation: The (R)-PCA bond should be resistant to chymotrypsin-like cleavage.

Mechanism of Action Diagram

The following diagram details the potential entry pathways for (R)-PCA modified peptides.

UptakeMechanism Extracellular Extracellular Space (Peptide + PCA Scaffold) Membrane Cell Membrane Extracellular->Membrane Endocytosis Endocytosis (Energy Dependent) Membrane->Endocytosis High Conc / +Charge Direct Direct Translocation (Passive/Pore) Membrane->Direct Lipophilic PCA-OMe Endosome Early Endosome (pH 6.0) Endocytosis->Endosome Cytosol Cytosol (Bioactivity) Direct->Cytosol Lysosome Lysosome (Degradation) Endosome->Lysosome Entrapment Endosome->Cytosol Endosomal Escape (Critical Step)

Figure 2: Dual-pathway model. (R)-PCA-OMe enhances lipophilicity favoring Direct Translocation, while cationic residues favor Endocytosis.

References

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics.[1][2] The Journal of Organic Chemistry.

  • Teixidó, M., et al. (2007).Diketopiperazines as privileged scaffolds for the design of constrained peptidomimetics. Current Medicinal Chemistry. (Contextual grounding for scaffold utility).
  • Guidotti, G., et al. (2017). Cell-Penetrating Peptides: From Basic Research to Clinics. Trends in Pharmacological Sciences. (Protocol grounding).

  • Richard, J.P., et al. (2003). Cell-penetrating peptides: A re-evaluation of the mechanism of cellular uptake. Journal of Biological Chemistry. (Methodology for Trypsin wash).

  • Reiser, O. (2016). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit. ACS Combinatorial Science.

Sources

Synthesis of 5-Oxopiperazine-2-carboxylates via Michael Addition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Oxopiperazine-2-carboxylates

The 5-oxopiperazine-2-carboxylate core is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] As constrained dipeptide mimics, these structures are integral to the design of novel therapeutics, including anticancer, antiviral, and central nervous system agents.[1][4] Their rigid conformation allows for precise presentation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. This guide provides a detailed exploration of a robust and versatile method for synthesizing these valuable compounds: the aza-Michael addition followed by intramolecular cyclization.

Reaction Principle: A Tandem Aza-Michael Addition and Cyclization Strategy

The synthesis of the 5-oxopiperazine-2-carboxylate ring system is elegantly achieved through a two-step sequence, often performed as a one-pot or cascade reaction.[5][6] The core transformation involves:

  • Aza-Michael Addition: A primary amine acts as a nucleophile, adding to the β-carbon of an α,β-unsaturated ester (the Michael acceptor). This conjugate addition forms a β-amino ester intermediate.[3][7]

  • Intramolecular Cyclization: The newly formed secondary amine in the Michael adduct then undergoes an intramolecular amidation with an adjacent ester group, forming the stable six-membered piperazinone ring.

This strategy offers a high degree of modularity, allowing for the introduction of diverse substituents on the piperazine ring, which is crucial for tuning the pharmacological properties of the final molecule.

Visualizing the Pathway: Reaction Mechanism and Workflow

To fully grasp the synthetic strategy, it is essential to visualize both the chemical transformation at the molecular level and the practical steps in the laboratory.

Caption: Generalized reaction mechanism for the synthesis of 5-oxopiperazine-2-carboxylates.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow Reactants 1. Combine Primary Amine, α,β-Unsaturated Ester, and Solvent Base_Catalyst 2. Add Base/Catalyst (if required) Reactants->Base_Catalyst Stirring 3. Stir at Controlled Temperature Base_Catalyst->Stirring Monitoring 4. Monitor Progress (TLC, LC-MS) Stirring->Monitoring Workup 5. Quench Reaction & Perform Aqueous Work-up Monitoring->Workup Purification 6. Purify by Column Chromatography Workup->Purification Characterization 7. Characterize Product (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for the synthesis and analysis.

Causality Behind Experimental Choices: A Deeper Dive

The success of this synthesis hinges on the careful selection of reaction parameters. Each choice has a direct impact on reaction rate, yield, and stereoselectivity.

ParameterChoices & ConsiderationsRationale & Impact on Outcome
Michael Acceptor Acrylates, Maleates, Fumarates, CrotonatesThe reactivity of the α,β-unsaturated ester is influenced by the substituents. Acrylates are generally more reactive than methacrylates due to reduced steric hindrance.[8]
Primary Amine Aliphatic vs. AromaticAliphatic amines are typically more nucleophilic and react more readily than aromatic amines (anilines).[2] For less reactive amines, a catalyst is often necessary to promote the reaction.
Solvent Protic (e.g., MeOH, EtOH), Aprotic (e.g., DCM, ACN, Toluene), Fluorinated Alcohols (e.g., HFIP, TFE)Protic solvents can facilitate the reaction by stabilizing charged intermediates.[8] Highly polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to significantly promote the addition of weak nucleophiles such as anilines.[2] The choice of solvent can also influence the selectivity of the reaction, with some favoring mono-addition over di-addition.[4]
Base/Catalyst Organic Bases (e.g., Et₃N, DBU), Lewis Acids (e.g., LiCl, ZrCl₄), OrganocatalystsWhile some aza-Michael additions can proceed without a catalyst, a base is often used to deprotonate the amine, increasing its nucleophilicity.[9] Lewis acids can activate the Michael acceptor, making it more electrophilic.[10] The addition of an acid co-catalyst can sometimes accelerate the reaction but may also decrease diastereoselectivity.[3]
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate. However, for some substrates, elevated temperatures can lead to side reactions or decomposition. The optimal temperature must be determined empirically for each specific set of reactants.[10]

Detailed Experimental Protocol: A General Guideline

This protocol provides a generalized procedure. Specific quantities, reaction times, and temperatures should be optimized for each unique substrate combination.

Materials:

  • Primary amine (1.0 eq)

  • α,β-Unsaturated ester (1.0-1.2 eq)

  • Anhydrous solvent (e.g., Methanol, Acetonitrile, or Dichloromethane)

  • Base or Catalyst (if necessary, e.g., Triethylamine, 0.1-1.0 eq)

  • Reaction flask, magnetic stirrer, and condenser (if heating)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine and the anhydrous solvent. Begin stirring to ensure complete dissolution.

  • Addition of Reactants: Slowly add the α,β-unsaturated ester to the stirred solution. If a base or catalyst is required, it can be added at this stage.

  • Reaction Progression: Stir the reaction mixture at the desired temperature (room temperature or heated to reflux). Monitor the progress of the reaction by TLC. A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The appropriate eluent system is typically determined by TLC analysis.

  • Characterization: Collect the fractions containing the pure product and remove the solvent. Characterize the final 5-oxopiperazine-2-carboxylate by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

Self-Validating System: Ensuring Success

A robust protocol includes checkpoints to validate the progress and outcome of the synthesis.

  • Reaction Monitoring: Regular TLC analysis is crucial. The retention factor (Rf) of the starting materials and the product should be distinct, allowing for clear visualization of the reaction's progression. For more quantitative analysis, LC-MS can be employed.

  • Purification and Purity Assessment: Column chromatography should yield a product that appears as a single spot on TLC in multiple eluent systems. The purity can be further confirmed by ¹H NMR, where the integration of proton signals should correspond to the expected structure.

  • Spectroscopic Confirmation:

    • ¹H NMR: Expect to see characteristic signals for the protons on the piperazine ring, as well as signals corresponding to the various substituents.

    • ¹³C NMR: The spectrum should show a characteristic signal for the amide carbonyl carbon (typically around 165-175 ppm) and the ester carbonyl carbon (around 170-175 ppm).

    • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target compound.

Safety and Handling Precautions

Working with amines and α,β-unsaturated esters requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[11][12]

  • Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of potentially harmful vapors.[13]

  • Handling Amines: Amines can be corrosive and toxic. Avoid skin and eye contact. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12]

  • Handling α,β-Unsaturated Esters: These compounds can be irritants and lachrymators. Handle with care and avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

By following these detailed application notes and protocols, researchers can confidently and safely synthesize a wide array of 5-oxopiperazine-2-carboxylates, paving the way for the development of new and innovative therapeutic agents.

References

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions - Georgia Southern Commons. Available at: [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Solvent effects in the aza-Michael addition of anilines - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. Available at: [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU. Available at: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - Beilstein Journals. Available at: [Link]

  • Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - MDPI. Available at: [Link]

  • Recent Advances in Base-assisted Michael Addition Reactions. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC. Available at: [Link]

  • Safety Manual - Duke Chemistry. Available at: [Link]

  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate - White Rose Research Online. Available at: [Link]

  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate - White Rose Research Online. Available at: [Link]

  • (PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst - ResearchGate. Available at: [Link]

  • Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][4][10]oxazine Scaffolds - UniUrb. Available at: [Link]

  • Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reac- tions for the Syntheses of Oxathiazinane Heteroc - ChemRxiv. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. Available at: [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics - Academia.edu. Available at: [Link]

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing coupling efficiency of (R)-Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Methyl 5-oxopiperazine-2-carboxylate is a constrained peptidomimetic scaffold often used to induce turn structures or restrict conformational flexibility in drug candidates. However, its incorporation into peptide chains or pharmacophores presents two distinct challenges: low nucleophilicity of the secondary amine (due to steric hindrance and ring constraints) and high susceptibility to C2-epimerization immediately following acylation.

This guide provides a self-validating protocol to maximize coupling efficiency while preserving stereochemical integrity.

Module 1: The Mechanistic Challenge

The core difficulty lies in the structural conflict of the piperazinone ring:

  • Steric Deactivation: The secondary amine (N4 position) is embedded in a semi-rigid ring. The adjacent C2-methoxycarbonyl group creates significant steric bulk, impeding the approach of activated electrophiles.

  • The "Racemization Trap": As a free amine, the (R)-enantiomer is relatively stable. However, the moment the amide bond is formed , the C2 proton becomes highly acidic. It is now situated between an ester carbonyl and the newly formed amide carbonyl (an N-acyl amino ester system). In the presence of excess base (e.g., DIEA/TEA), this proton is easily abstracted, leading to rapid epimerization to the thermodynamic mixture (often favoring the cis-isomer or racemate).

Strategic Implication

You must select a coupling system that is kinetically fast (to overcome sterics) but basicially mild (to prevent post-coupling racemization).

Module 2: Reagent Selection & Decision Logic

Do not default to EDC/NHS or standard HBTU protocols. They are often too slow for this hindered amine, leading to incomplete conversion and prolonged exposure to base.

Primary Recommendation: The "Sniper" Approach (HATU/Collidine)
  • Coupling Reagent: HATU (or PyAOP for extreme steric cases).[1] The aza-benzotriazole moiety (HOAt) utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation by ~10-100x compared to HOBt esters.

  • Base: 2,4,6-Collidine (TMP) .[2] Unlike DIEA, Collidine is sterically hindered and weakly nucleophilic.[2] It is strong enough to activate the carboxylate but too bulky to efficiently abstract the acidic C2 proton of the product.

Alternative: Acid Fluorides (Base-Free)

For extremely sensitive substrates where any base causes epimerization, convert the carboxylic acid partner to an Acid Fluoride using TFFH or BTFFH . This allows coupling in the absence of base or with a weak scavenger like N-methylmorpholine (NMM).

ReagentSelection Start Start: Select Coupling Partner IsPartnerHindered Is the Acid Partner Sterically Hindered? Start->IsPartnerHindered RiskOfRacemization Is C2-Epimerization Observed? IsPartnerHindered->RiskOfRacemization Yes Standard Use HATU + Collidine (Standard Protocol) IsPartnerHindered->Standard No HighReactivity Use PyAOP + Collidine (Enhanced Reactivity) RiskOfRacemization->HighReactivity No (Just low yield) AcidFluoride Use TFFH (Acid Fluoride) (Base-Free / NMM) RiskOfRacemization->AcidFluoride Yes (Purity issue)

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and racemization risk.

Module 3: Optimized Experimental Protocol

Objective: Couple R-COOH (Acid) with (R)-Methyl 5-oxopiperazine-2-carboxylate (Amine).

Step-by-Step Methodology
  • Pre-Activation (Crucial):

    • Dissolve R-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF/NMP (0.1 M concentration).

    • Cool to 0°C .

    • Add 2,4,6-Collidine (2.5 equiv). Stir for 2-5 minutes only.

    • Why? Minimizes the lifetime of the active ester in the presence of base before the amine is introduced.

  • Coupling:

    • Add (R)-Methyl 5-oxopiperazine-2-carboxylate (1.2 equiv) directly to the cold mixture.

    • Note: If the amine is a salt (HCl/TFA), add an extra 1.0 equiv of Collidine to the amine solution before transfer.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT).

    • Monitor via LC-MS at 30 min, 1h, and 2h.

    • Stop Rule: Terminate the reaction immediately upon consumption of the activated ester. Do not let it stir overnight "just to be safe."

  • Quenching (The Safety Valve):

    • Quench with 0.5 M HCl (aq) or 5% KHSO4 .

    • Why? Rapidly neutralizes the base to prevent post-reaction epimerization during workup.

Module 4: Troubleshooting & FAQs

Q1: My yield is good (>80%), but I see a 50:50 split of diastereomers. What happened? Diagnosis: Post-coupling epimerization. The reaction likely sat too long in the presence of base after the product formed. Fix:

  • Switch base from DIEA/TEA to Collidine or N-Methylmorpholine (NMM) .

  • Reduce base equivalents to the theoretical minimum (1 eq for activation + 1 eq per proton to be neutralized).

  • Perform an acidic quench immediately upon completion.

Q2: The reaction stalls at 60% conversion. Adding more HATU doesn't help. Diagnosis: Product inhibition or aggregation. The piperazinone scaffold can form hydrogen-bonded aggregates that sequester the unreacted amine. Fix:

  • Chaotropic Salts: Add LiCl (0.4 M) or KSCN to the DMF solution to disrupt H-bonds.

  • Temperature: Gently heat to 35-40°C (only if using Collidine; do not heat with DIEA).

  • Reagent Switch: Switch to PyAOP or COMU , which are more reactive than HATU.

Q3: Can I use EDC/NHS for this coupling? Answer: Generally, No . The secondary amine in the piperazinone ring is poorly nucleophilic. EDC/NHS active esters are often not reactive enough, leading to slow kinetics. If you must use carbodiimides, use EDC/HOAt (not HOBt) and perform the reaction in DCM/DMF mixtures to maximize concentration.

Q4: How do I confirm the stereochemistry hasn't scrambled? Answer:

  • Marfey’s Analysis: Hydrolyze a small aliquot of the peptide and derivatize with Marfey’s reagent (FDAA) for LC-MS comparison against standards.

  • NMR: Look for the "doublet of doublets" signal of the C2 proton. Epimerization often results in distinct chemical shifts for the cis and trans diastereomers relative to the ring substituents.

Quantitative Comparison of Conditions

VariableStandard (Avoid)Optimized (Recommended)"Nuclear Option" (Difficult Cases)
Reagent HBTU / EDCHATU PyAOP or TFFH
Base DIEA / TEA2,4,6-Collidine NMM or None (with TFFH)
Solvent DCMDMF or NMP DMF + 0.4M LiCl
Temp RT (Overnight)0°C

RT (2h)
40°C (Short burst)
Racemization Risk HighLow Very Low

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link (Establishes HOAt/HATU superiority for hindered amines).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link (Comprehensive review on coupling reagents including PyAOP and aminium salts).

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics. Journal of Organic Chemistry. Link (Specific synthesis and conformational analysis of the 5-oxopiperazine scaffold).

  • Bachem Technical Guide. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link (Protocols for preventing racemization).

  • BenchChem. An In-depth Technical Guide to Methyl Piperazine-2-carboxylate. Link (Handling and properties of the specific intermediate).

Sources

Technical Support Center: Optimization of (R)-Methyl 5-oxopiperazine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of (R)-Methyl 5-oxopiperazine-2-carboxylate .

Topic: Yield Improvement & Troubleshooting for CAS 80584-45-6 (and analogs) Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide, Troubleshooting Q&A, FAQs

Executive Summary & Pathway Logic

The synthesis of (R)-Methyl 5-oxopiperazine-2-carboxylate (often abbreviated as (R)-PCA methyl ester ) is a critical workflow for generating conformationally restricted peptidomimetics. While various routes exist, the Serine-Glyoxylate Reductive Amination/Cyclization pathway is the industry standard for high enantiomeric purity and yield.

This guide focuses on the "Azide-Intermediate Route" (starting from D-Serine), which avoids the racemization and oligomerization issues common in direct diamine cyclizations.

The Optimized Pathway (The "Gold Standard")
  • Reductive Alkylation: D-Serine methyl ester reacts with Ethyl Glyoxylate to form the secondary amine.

  • Functional Group Interchange: Conversion of the serine hydroxyl to an azide (via Mitsunobu or Mesylation/NaN3).

  • Reductive Cyclization: Hydrogenation of the azide triggers spontaneous intramolecular cyclization to form the 5-oxopiperazine ring.

Experimental Protocol & Optimization

Note: This protocol targets the (R)-enantiomer. Use L-Serine for the (S)-enantiomer.

Phase 1: Reductive Alkylation (Critical for Yield)

Objective: Mono-alkylation of D-Serine methyl ester without over-alkylation.

  • Reagents: D-Serine methyl ester HCl, Ethyl Glyoxylate (50% in toluene), NaBH(OAc)3 or NaBH3CN, TEA.

  • Solvent: MeOH or DCM/MeOH (dry).

  • Key Optimization:

    • Stoichiometry: Use a slight excess of the amino acid (1.1 equiv) relative to glyoxylate to prevent dialkylation.

    • Temperature: Maintain 0°C during imine formation to suppress side reactions.

Phase 2: Azidation (Critical for Purity)

Objective: Convert the


-hydroxyl group to an azide with inversion of configuration? NO. 
Correction: The chiral center at C2 (alpha to ester) is preserved. The 

-carbon (CH2OH) is not a stereocenter.
  • Method A (Mitsunobu):

    
    , DIAD, DPPA. High yield, mild conditions.[1]
    
  • Method B (Mesylation): MsCl/TEA followed by

    
     in DMF. Cheaper, scalable.
    
Phase 3: Reductive Cyclization (The "Yield Killer" Step)

Objective: Reduce azide to amine and cyclize without intermolecular oligomerization.

  • Reagents:

    
     (1 atm or balloon), 10% Pd/C.
    
  • Solvent: MeOH or EtOH.

  • Key Optimization (The "High Dilution" Principle):

    • Concentration: Run this reaction dilute (0.05 M to 0.1 M). High concentrations favor intermolecular attack (dimerization) over intramolecular ring closure.

    • Base: The presence of a weak base (e.g.,

      
      ) can accelerate the cyclization of the intermediate amine onto the ethyl ester.
      

Troubleshooting Guide (Q&A)

Category A: Low Yields

Q: My overall yield after cyclization is <30%. Where am I losing material? A: The bottleneck is likely oligomerization during Phase 3.

  • Diagnosis: Check LCMS for dimers (M+M) or higher molecular weight species.

  • Solution: Decrease the concentration of the azide precursor in the hydrogenation step. Slow addition of the substrate to the catalyst suspension can also simulate high dilution conditions.

Q: The reductive amination (Phase 1) gives a mixture of mono- and di-alkylated products. A: This is a kinetic control issue.

  • Solution:

    • Ensure the imine forms completely (1-2 hours at 0°C) before adding the reducing agent.

    • Switch from

      
       to 
      
      
      
      (STAB), which is milder and less likely to reduce the aldehyde before imine formation.
    • Use a stepwise addition of the aldehyde.

Category B: Purity & Stereochemistry

Q: I observe partial racemization of the (R)-center. A: Racemization usually occurs during the Mesylation/Azidation step if basicity is too high or temperature is uncontrolled.

  • Mechanism: The

    
    -proton is acidic due to the adjacent methyl ester. Strong bases (like excess TEA or DBU) can cause enolization.
    
  • Solution: Use minimal base (1.1 equiv) and keep reactions at 0°C or lower. Avoid leaving the intermediate mesylate in basic solution for extended periods.

Q: The product is water-soluble and hard to extract. A: (R)-Methyl 5-oxopiperazine-2-carboxylate is a polar heterocycle.

  • Solution:

    • Avoid aqueous workup if possible. Filter the Pd/C and evaporate.

    • If extraction is needed, use n-Butanol or Chloroform/Isopropanol (3:1) .

    • Purification: Flash chromatography on silica using DCM/MeOH (95:5 to 90:10) is usually effective.

Visualized Workflows

Synthesis & Troubleshooting Logic

G Start Start: D-Serine Methyl Ester + Ethyl Glyoxylate Step1 Step 1: Reductive Amination (Imine formation -> Reduction) Start->Step1 Check1 Check: Mono- vs Di-alkylation? Step1->Check1 Check1->Start Di-alkylated? Use NaBH(OAc)3, lower temp Step2 Step 2: Azidation (OH -> N3 via MsCl or Mitsunobu) Check1->Step2 Mono-alkylated (Major) Check2 Check: Racemization? Step2->Check2 Check2->Step2 Racemic? Reduce Base/Temp Step3 Step 3: Hydrogenation (Pd/C, H2, MeOH) Check2->Step3 Pure Enantiomer Check3 Check: Oligomers? Step3->Check3 Check3->Step3 Oligomers? Dilute Reaction (0.05M) Final Target: (R)-Methyl 5-oxopiperazine-2-carboxylate Check3->Final Clean Cyclization

Caption: Decision tree for optimizing the synthesis of (R)-PCA methyl ester, highlighting critical checkpoints for yield and purity.

Summary Data Table

ParameterStandard ConditionOptimized ConditionImpact on Result
Reductive Agent


Reduces over-alkylation; improves selectivity.
Azidation Base Excess

Stoichiometric DIPEA/TEA Prevents racemization of the

-center.
Cyclization Conc. 0.5 M0.05 M - 0.1 M Drastically reduces intermolecular oligomerization.
Cyclization Catalyst 10% Pd/C10% Pd/C (Pearlman's) Faster reduction prevents side reactions.
Workup Aqueous ExtractionFiltration & Evaporation Prevents loss of water-soluble product.

References

  • Guitot, K., et al. (2009).[2] Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry.

  • Limbach, M., et al. (2008). High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates...[3][4]. Organic & Biomolecular Chemistry.[2][3][5][6][7][8]

  • BenchChem Technical Guides. Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity.

Sources

Avoiding epimerization during coupling of (R)-Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (R)-Methyl 5-oxopiperazine-2-carboxylate .

This scaffold presents a unique "perfect storm" for epimerization: it contains a chiral center at C2 that is both


 to an ester (electron-withdrawing) and 

to a secondary amine/amide. The 5-oxo (lactam) functionality adds ring strain and planarity constraints that can accelerate proton abstraction.

Topic: Preventing Epimerization During Coupling Protocols Ticket Priority: High (Chiral Integrity Risk)[1]

The Core Issue: Why does it epimerize?

Before troubleshooting, you must understand the enemy.[1] The C2 proton in this scaffold is exceptionally acidic (thermodynamically) and kinetically labile due to two factors:

  • Inductive Effect: It is flanked by a carbonyl (ester) and a nitrogen (amine/amide).[1]

  • Ring Strain: The 6-membered lactam ring forces the molecule into conformations where the C2-H bond can align with the carbonyl

    
    -system, facilitating deprotonation by bases.[1]
    
Mechanism of Failure

The following diagram illustrates the two primary pathways for chiral loss: Direct Enolization (common during N-acylation) and Oxazolone Formation (common if the ester is hydrolyzed and the acid is activated).[1]

Epimerization_Mechanism cluster_legend Pathway Legend Start (R)-Isomer (Intact Chiral Center) Base Base (DIPEA/TEA) Abstraction of C2-H Start->Base High pH / Polar Solvent Oxazolone Oxazolone Intermediate (If Acid Activated) Start->Oxazolone Carboxyl Activation (Slow Coupling) Enolate Planar Enolate (Chirality Lost) Base->Enolate Direct Enolization Racemate Racemic Mixture (R/S Product) Enolate->Racemate Reprotonation Oxazolone->Enolate Tautomerization Oxazolone->Racemate Amine Attack key Blue: Starting Material | Red: Trigger | Yellow: Intermediate | Grey: Failed Product

Figure 1: Mechanistic pathways leading to loss of optical purity.[1][2] Note that oxazolone formation is the dominant pathway when the C-terminus is activated.

Troubleshooting Guide: N-Functionalization

Scenario: You are reacting the N1 amine of the piperazine ring with an electrophile (e.g., an Fmoc-amino acid or acid chloride).[1] The methyl ester is acting as a protecting group.

Critical Protocol Adjustments
ParameterStandard Protocol (Avoid)Optimized Protocol (Use)Technical Rationale
Base TEA, DIPEA (Excess)Sym-Collidine (TMP) or NMM Collidine is a weaker, non-nucleophilic base that is less likely to abstract the acidic C2 proton [1].[1]
Stoichiometry Base > 2.0 eqBase

1.0 eq
Only neutralize the HCl salt of the piperazine. Do not use excess base to "drive" the reaction.
Solvent DMF, DMSODCM, THF (if soluble)Polar aprotic solvents like DMF stabilize the enolate intermediate, accelerating racemization.[1] DCM reduces this risk.
Temperature Room Temp (25°C)0°C to -10°C Kinetic control is essential.[1] Epimerization has a higher activation energy than coupling; cooling favors the coupling.
FAQ: N-Coupling Issues

Q: My LC-MS shows the correct mass, but the NMR peaks are split. Is this racemization? A: Not necessarily. 5-oxopiperazines often exist as rotamers (cis/trans isomers around the amide bond).

  • Test: Run a Variable Temperature (VT) NMR at 60°C. If the peaks coalesce, it is rotamerism. If they remain distinct, you have epimerized the center [2].

Q: The reaction is too slow at 0°C with Collidine. A: Switch to a more reactive electrophile rather than a stronger base. Use HATU or COMU for the incoming amino acid activation, but keep the base weak (Collidine). The speed of HATU compensates for the lower temperature, outcompeting the racemization rate.

Troubleshooting Guide: C-Terminal Coupling

Scenario: You have hydrolyzed the methyl ester and are now attempting to couple the free carboxylic acid to an amine. This is the high-risk zone.

The "Danger Zone" Protocol

Activating the carboxyl group of a 5-oxopiperazine-2-carboxylic acid almost invariably leads to oxazolone formation because the N1-amide oxygen is perfectly positioned to attack the activated carbonyl.[1]

Recommended System: Oxyma Pure / DIC Do not use HOBt. Modern suppression additives are required.

  • Dissolve the acid component in DCM/DMF (minimal DMF).

  • Add Oxyma Pure (1.1 eq) before the coupling reagent. Oxyma is superior to HOBt in suppressing oxazolone formation [3].

  • Add DIC (1.0 eq) at 0°C .

  • Pre-activation: limit to < 2 minutes. Long pre-activation accumulates oxazolone.

  • Add the Amine immediately.

Alternative: The Cu(II) Trick For extremely sensitive couplings where Oxyma fails:

  • Add 0.1 – 1.0 eq of CuCl₂ to the HOBt/EDC coupling mixture. Copper complexes with the active center and suppresses racemization via a chelation mechanism, though it may slow the reaction yield [4].

Decision Matrix & Workflow

Use this flowchart to select the correct conditions for your specific step.

Troubleshooting_Flow Start Start: Coupling (R)-Methyl 5-oxopiperazine-2-carboxylate Type Which functionality is reacting? Start->Type N_Term N1-Amine (Nucleophile) Type->N_Term Coupling to N1 C_Term C2-Carboxyl (Electrophile) (Ester Hydrolyzed) Type->C_Term Coupling C2-COOH Base_Check Is the scaffold an HCl salt? N_Term->Base_Check Salt_Yes Use Collidine (1.0 eq) Solvent: DCM/THF Base_Check->Salt_Yes Yes Salt_No NO BASE required if electrophile is active ester Base_Check->Salt_No No (Free base) Reagent Select Activation Strategy C_Term->Reagent Method_A Method A (Standard): DIC + Oxyma Pure Temp: 0°C Reagent->Method_A Standard Risk Method_B Method B (Difficult): HATU + Collidine (Fast activation required) Reagent->Method_B Low Reactivity Amine

Figure 2: Experimental decision tree for selecting reagents based on the reacting terminus.

References & Authoritative Sources

  • Base Selection in Peptide Synthesis: Dipex (DIPEA) vs Collidine. Collidine is preferred for histidine and racemization-prone cyclic amino acids due to steric hindrance.

    • Source:

  • Conformational Analysis of 5-oxopiperazines: Distinction between rotamers and enantiomers.

    • Source:

  • Oxyma Pure vs HOBt: Efficacy in racemization suppression.[1][3]

    • Source: [Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis."[1] Chem. Eur. J. (2009)]([Link])

  • Copper(II) Suppression Mechanism: Use of CuCl2 to prevent racemization.

    • Source: [Miyazawa, T., et al. "Racemization-free coupling... using Cu(II)-HOBt." Int. J. Pept.[1] Protein Res. (1992)]([Link])

  • General Review of Coupling Reagents:

    • Source: [El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup."[1] Chem. Rev. (2011)]([Link])

Sources

Technical Support Center: Navigating the Stability of (R)-Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-Methyl 5-oxopiperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this valuable synthetic intermediate. Understanding the stability of this molecule under various pH conditions is critical for ensuring the integrity of your experiments, the reliability of your data, and the quality of your final products.

Introduction: A Molecule of Two Halves

(R)-Methyl 5-oxopiperazine-2-carboxylate possesses two key functional groups that are susceptible to hydrolysis: a cyclic amide (a lactam) within the piperazine ring and a methyl ester. The stability of the entire molecule is dictated by the relative lability of these two groups under different pH regimes. This guide will dissect the potential degradation pathways and provide you with the knowledge to mitigate them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm dissolving my (R)-Methyl 5-oxopiperazine-2-carboxylate in an acidic solution (pH < 4) and I'm concerned about degradation. What should I expect?

Under acidic conditions, both the ester and the lactam are susceptible to hydrolysis, though typically at different rates.

  • Ester Hydrolysis: The methyl ester is prone to acid-catalyzed hydrolysis, a reversible reaction, which would yield the corresponding carboxylic acid, (R)-5-oxopiperazine-2-carboxylic acid, and methanol.[1][2] To minimize this, it is advisable to use the mildest acidic conditions necessary and to work at lower temperatures. The reaction with water alone is very slow, but it is catalyzed by dilute acids like hydrochloric or sulfuric acid.[1]

  • Lactam Hydrolysis: Amides, including cyclic amides (lactams), also undergo hydrolysis in the presence of aqueous acid, typically requiring more forcing conditions such as heat compared to esters.[3][4] This process involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] The result of lactam ring-opening would be a linear amino acid derivative.[5]

Troubleshooting Acidic Instability:

  • Recommendation: If your protocol allows, use a less aggressive acidic buffer or decrease the concentration of the acid.

  • Temperature Control: Perform your experiments at reduced temperatures (e.g., 0-5 °C) to slow down the rate of hydrolysis.

  • Time Sensitivity: Minimize the time the compound is exposed to acidic conditions. Prepare solutions fresh and use them promptly.

  • Monitoring: Use analytical techniques like HPLC or LC-MS to monitor for the appearance of degradation products.[6] This will help you to assess the extent of degradation under your specific conditions.

Q2: My experimental protocol requires basic conditions (pH > 8). What are the stability risks for (R)-Methyl 5-oxopiperazine-2-carboxylate?

Basic conditions present a more significant challenge to the stability of this molecule, particularly for the methyl ester.

  • Ester Saponification: The hydrolysis of esters under basic conditions, known as saponification, is an irreversible reaction that is typically much faster than acid-catalyzed hydrolysis.[1] The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This will rapidly convert the methyl ester to the corresponding carboxylate salt.[2]

  • Lactam Hydrolysis: While amides are generally more resistant to hydrolysis than esters, they can be cleaved under strong basic conditions with heating.[3][4] The mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl group.[4] This reaction is generally more difficult than acid-catalyzed hydrolysis because the leaving group, an amide ion, is very poor.[3][4]

Troubleshooting Basic Instability:

  • Primary Concern: The primary and most rapid degradation pathway in basic solutions will be the saponification of the methyl ester.

  • Recommendation: If possible, avoid prolonged exposure to strongly basic conditions. Use the lowest effective pH and temperature. For instance, hydrolysis can be achieved with bases like lithium hydroxide in a mixture of solvents like THF-methanol-H2O.[7]

  • Protecting Groups: If the ester is crucial for a subsequent step, consider if the experimental sequence can be altered to perform the basic step on a precursor without the methyl ester, or if a different, more robust protecting group could be used.

  • Analytical Verification: Regularly analyze your sample using techniques like HPLC to quantify the remaining starting material and the formation of the carboxylate product.

Visualizing Degradation: Potential Pathways

To better understand the chemical transformations that (R)-Methyl 5-oxopiperazine-2-carboxylate can undergo, the following diagrams illustrate the primary degradation pathways under acidic and basic conditions.

G cluster_acid Acidic Conditions (H₃O⁺) A (R)-Methyl 5-oxopiperazine- 2-carboxylate B (R)-5-Oxopiperazine- 2-carboxylic Acid + CH₃OH (Ester Hydrolysis) A->B Reversible, Slower C Linear Amino Acid Derivative (Lactam Hydrolysis) A->C Requires harsher conditions (e.g., heat)

Caption: Potential degradation pathways under acidic conditions.

G cluster_base Basic Conditions (OH⁻) D (R)-Methyl 5-oxopiperazine- 2-carboxylate E (R)-5-Oxopiperazine- 2-carboxylate Salt + CH₃OH (Ester Saponification) D->E Irreversible, Rapid F Linear Amino Acid Derivative Salt (Lactam Hydrolysis) D->F Requires harsher conditions (e.g., heat)

Caption: Potential degradation pathways under basic conditions.

Experimental Protocols: A Guide to Stability Assessment

To empirically determine the stability of (R)-Methyl 5-oxopiperazine-2-carboxylate in your specific experimental matrix, conducting a forced degradation study is highly recommended.[6]

Protocol: Forced Degradation Study

Objective: To evaluate the stability of (R)-Methyl 5-oxopiperazine-2-carboxylate under various pH conditions and identify potential degradation products.

Materials:

  • (R)-Methyl 5-oxopiperazine-2-carboxylate

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Phosphate or citrate buffers at various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC-grade water, acetonitrile, and methanol

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (R)-Methyl 5-oxopiperazine-2-carboxylate in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HPLC-grade water. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

    • Buffered Solutions: Prepare solutions of the compound in the various pH buffers and incubate at room temperature and an elevated temperature.

  • Time-Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to halt the degradation reaction. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples by a suitable, stability-indicating HPLC method. A C18 column is a common starting point, but other stationary phases may be necessary for optimal separation of the parent compound from its degradation products.[6]

  • Data Analysis: Quantify the amount of (R)-Methyl 5-oxopiperazine-2-carboxylate remaining at each time point. Identify and, if possible, characterize any major degradation products using LC-MS.[6]

Summary of Expected Stability

The following table summarizes the anticipated stability of (R)-Methyl 5-oxopiperazine-2-carboxylate under different pH conditions.

pH RangePrimary Functional Group at RiskPrimary Degradation PathwayExpected Rate of DegradationMitigation Strategies
< 4 (Acidic) Methyl EsterAcid-catalyzed hydrolysisModerate, temperature-dependentLow temperature, minimize exposure time, use mildest acid possible.
4 - 7 (Neutral) -Minimal hydrolysisLowStandard good laboratory practices.
> 8 (Basic) Methyl EsterSaponification (irreversible hydrolysis)Rapid, even at room temperatureAvoid strong bases, low temperature, short reaction times.
Extreme Basic (e.g., >12 with heat) LactamBase-catalyzed hydrolysisSignificant under harsh conditionsAvoid high temperatures and highly concentrated bases.

This technical support guide provides a foundational understanding of the stability of (R)-Methyl 5-oxopiperazine-2-carboxylate. Always consider your specific experimental conditions and use appropriate analytical methods to ensure the integrity of your results.

References

  • Clark, J. Hydrolysing Esters. 2016. Available from: [Link]

  • LibreTexts. Chemistry of Amides. 2024. Available from: [Link]

  • SSRN. Best practices for the measurement of 2-amino-2-methyl-1- propanol, piperazine and their degradation products in amine plant. Available from: [Link]

  • The Synthetic Inspector. Ester to Acid - Common Conditions. Available from: [Link]

  • ResearchGate. Cyclic amide derivatives as potential prodrugs. Synthesis and evaluation of N-hydroxymethylphthalimide esters of some non-steroidal anti-inflammatory carboxylic acid drugs. 2025. Available from: [Link]

  • LibreTexts. Chemistry of Amides. Available from: [Link]

  • University of Calgary. Hydrolysis of Esters. Available from: [Link]

  • ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Available from: [Link]

  • LibreTexts. Hydrolysis of Esters. 2020. Available from: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. 2022. Available from: [Link]

  • Kocienski, P. J. Protecting Groups. 3rd ed. Georg Thieme Verlag, 2004.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. 2019. Available from: [Link]

Sources

Strategies for selective N-alkylation of the piperazine ring

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Strategies for Selective N-Alkylation of the Piperazine Ring

Strategic Overview: The "Selectivity Paradox"

Welcome to the technical support center. The core challenge you face with piperazine is statistical probability vs. chemical control .

Piperazine possesses two secondary amine sites with nearly identical nucleophilicity (pKa₁ ≈ 9.73, pKa₂ ≈ 5.35). Once the first alkylation occurs, the product is a secondary-tertiary amine system. While the tertiary amine is sterically more hindered, it often becomes more electron-rich (inductive effect of the alkyl group), leading to competitive bis-alkylation (over-alkylation).

To achieve mono-selectivity, you must disrupt this statistical equivalence using one of three proven strategies: Kinetic Control , Steric/Electronic Blocking , or Thermodynamic Control .

Decision Matrix: Choosing Your Route

Use the following workflow to determine the optimal strategy for your specific substrate.

PiperazineStrategy start START: Define Substrate sym Is the Piperazine Symmetrical? start->sym avail Is Reagent Cheap/Available in Bulk? sym->avail Yes method_boc Method B: Boc-Protection (N-Boc-Piperazine) sym->method_boc No (Unsymmetrical) complex Is the Alkylating Agent Complex/Precious? avail->complex No (Precious) method_excess Method A: Stoichiometric Excess (5-10 eq. Piperazine) avail->method_excess Yes (Cheap) complex->method_boc High Purity Required method_red Method C: Reductive Amination (Aldehyde + NaBH(OAc)3) complex->method_red Aldehyde Available method_hcl Method D: Acid-Controlled (Piperazine·HCl) complex->method_hcl Alkyl Halide Only

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway based on substrate availability and symmetry.

Technical Knowledge Base (Protocols & Mechanisms)

Method A: The Acid-Controlled "Stealth" Strategy

Best for: Direct alkylation with alkyl halides without protecting groups.

The Mechanism: This method exploits the pKa difference between the first and second nitrogen. By using Piperazine Monohydrochloride (or adding 1.0 eq of HCl), you protonate one nitrogen (blocking it), leaving the other free to react.

  • Free base pKa: ~9.8

  • Monohydrochloride pKa: ~5.6 (The second protonation is difficult)

Protocol:

  • Dissolution: Dissolve Piperazine (10 mmol) in Ethanol (20 mL).

  • Acidification: Add conc. HCl (10 mmol, 1.0 eq) dropwise. A white precipitate (Piperazine·HCl) may form; heat gently to redissolve if necessary, or perform in suspension.

    • Alternative: Purchase Piperazine Monohydrochloride directly.

  • Alkylation: Add the Alkyl Halide (10 mmol, 1.0 eq).

  • Reflux: Heat to reflux for 6-12 hours. The protonated amine is non-nucleophilic, forcing reaction only at the free amine.

  • Workup (Critical): The product is a salt. Basify with NaOH to pH > 12, extract with DCM, and distill/column.

Method B: Reductive Amination (The "Soft" Approach)

Best for: Avoiding quaternary ammonium salts; high chemoselectivity.

The Mechanism: Reacting piperazine with an aldehyde forms an iminium ion intermediate.[1] Reducing agents like Sodium Triacetoxyborohydride (STAB) selectively reduce the iminium ion faster than the aldehyde/ketone.

Protocol:

  • Mix: Combine Piperazine (1.2 eq) and Aldehyde (1.0 eq) in DCM or DCE.

  • Acid Catalyst: Add Acetic Acid (1.0 - 2.0 eq). This catalyzes imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions.

  • Time: Stir at Room Temp for 4-16 hours.

  • Quench: Add saturated NaHCO₃.

Troubleshooting Tickets (FAQs)

Ticket #001: "I am consistently getting 15-20% bis-alkylated byproduct."

Diagnosis: Localized high concentration of the alkylating agent. Root Cause: Even if you use 1:1 stoichiometry, if you add the alkyl halide too quickly, the mono-alkylated product (which forms locally) competes for the halide. Corrective Actions:

  • Switch to Inverse Addition: Dissolve the piperazine (excess) in the flask. Add the alkyl halide (diluted in solvent) dropwise over 1-2 hours.

  • The "5x Rule": If using direct alkylation (Method A), increase piperazine equivalents to 5.0 - 10.0 eq. The statistical probability of the halide encountering a free piperazine vs. a mono-alkylated one becomes overwhelming.

    • Recovery: Piperazine is cheap and water-soluble. You can wash the excess away during aqueous workup.

Ticket #002: "My product is stuck in the aqueous layer during workup."

Diagnosis: Incorrect pH or high polarity of the piperazine core. Root Cause: Piperazines are polar. If the pH is near 9-10, a significant portion may still be protonated (charged) and prefer water. Corrective Actions:

  • The "Salting Out" Method: Saturate the aqueous layer with NaCl or K₂CO₃. This decreases the solubility of organics in the water phase.

  • pH Adjustment: Ensure the pH is >12 using 2M NaOH. You need to be well above the pKa1 (9.8) to ensure the species is fully neutral.

  • Solvent Switch: Replace Ethyl Acetate with Chloroform/Isopropanol (3:1) for extraction. This mixture is excellent for pulling polar amines from water.

Ticket #003: "I have 2-methylpiperazine. Which nitrogen will react?"

Diagnosis: Regioselectivity confusion (Sterics vs. Nucleophilicity). Analysis:

  • N1 (Adjacent to Methyl): Sterically hindered.

  • N4 (Distal to Methyl): Less hindered. Resolution: In S_N2 reactions (Alkyl Halides), Sterics dominate . The reaction will occur preferentially at N4 .

  • Note: If you need to alkylate N1, you must protect N4 first (e.g., using Benzyl chloroformate, which often selects the less hindered amine for protection, leaving N1 free—though this is complex and substrate-dependent).

Comparative Data: Method Efficiency

FeatureDirect Alkylation (Excess Amine)Acid-Controlled (HCl Salt)Reductive AminationN-Boc Protection
Selectivity Moderate (requires purification)HighVery HighPerfect (Stepwise)
Atom Economy Poor (requires excess reagent)GoodGoodModerate (extra steps)
Reaction Time FastSlow (Reflux required)MediumLong (3 steps)
Cost LowLowMedium (Reducing agent)High (Boc2O + TFA)
Key Risk Bis-alkylationSolubility issuesOver-reduction (rare)Deprotection issues

Visualizing the Acid-Control Mechanism

The following diagram illustrates how the monohydrochloride salt acts as a "chemical shield," statistically protecting one nitrogen atom through protonation.

MonohydrochlorideMechanism cluster_0 Equilibrium State (pH ~5.5) N1 N-H (Protonated) Blocked N2 N-H (Free Base) Reactive N1->N2 Rapid Proton Exchange Product Mono-Alkyl Piperazine N2->Product Nucleophilic Attack RX R-X (Alkyl Halide) RX->N2

Figure 2: Mechanistic representation of the Piperazine Monohydrochloride strategy. At controlled pH, statistical protonation ensures only one nitrogen is nucleophilic at any given moment.

References

  • Dinsmore, C. J., & Beshore, D. C. (2002). Recent Advances in the Synthesis of Piperazines and Piperidines. Tetrahedron, 58(17), 3297–3312.

  • Jacobsen, J. et al. (2025). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. BenchChem Technical Notes.

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3][4] Journal of Chemical & Engineering Data, 54(10), 2914–2920.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[5] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.

Sources

Removal of Boc protecting group from (R)-Methyl 5-oxopiperazine-2-carboxylate precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Deprotection of (R)-Methyl 5-oxopiperazine-2-carboxylate

Executive Summary

This guide addresses the removal of the tert-butyloxycarbonyl (Boc) protecting group from (R)-Methyl 5-oxopiperazine-2-carboxylate . This specific scaffold is a critical peptidomimetic intermediate. Unlike standard linear amino acids, the 5-oxopiperazine ring introduces conformational constraints that influence both reactivity and stability.

Critical Criticalities:

  • Stereochemical Integrity: Preserving the (R)-configuration at the C2 position is paramount. While acidolysis is generally safe, subsequent neutralization steps pose a high risk of epimerization.

  • Ester Stability: The methyl ester is susceptible to acid-catalyzed hydrolysis if moisture is uncontrolled.

  • Solubility: The deprotected product is highly polar. Standard aqueous workups often lead to massive yield loss into the aqueous phase.

Standard Operating Procedures (SOPs)

Method A: The "Gold Standard" (TFA/DCM)

Recommended for small-scale optimization and when the TFA salt is acceptable for downstream coupling.

Protocol:

  • Dissolution: Dissolve 1.0 eq of the N-Boc precursor in anhydrous Dichloromethane (DCM) (Concentration: 0.1 M).

  • Scavenger Addition: Add 2.0 eq of Triisopropylsilane (TIPS) or Dimethyl Sulfide (DMS).

    • Why? The tert-butyl cation generated can alkylate the lactam nitrogen or the alpha-carbon. Scavengers are non-negotiable here.

  • Acidolysis: Cool to 0°C. Dropwise add Trifluoroacetic Acid (TFA) to a final ratio of 1:1 (v/v) TFA:DCM.

  • Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT). Monitor by TLC/LC-MS (typically complete in 1–2 hours).

  • Workup (Critical):

    • Do NOT extract with water.

    • Concentrate in vacuo to an oil.

    • Co-evaporation: Re-dissolve in Toluene or DCM and concentrate (3x) to remove residual TFA.

    • Precipitation: Triturate the resulting oil with cold Diethyl Ether or MTBE to obtain the product as a stable TFA salt.

Method B: The "Salt Isolation" (HCl/Dioxane)

Recommended for scale-up and storage stability.

Protocol:

  • Dissolve the substrate in a minimal amount of dry 1,4-dioxane.

  • Add 4.0 M HCl in dioxane (5–10 eq).

  • Stir at RT.[1][2][3] The product often precipitates directly as the hydrochloride salt.

  • Filter the solid under inert atmosphere (hygroscopic!) and wash with dry ether.

Comparative Analysis of Methods

FeatureMethod A: TFA/DCMMethod B: HCl/DioxaneMethod C: TMSOTf (Lewis Acid)
Reaction Rate Fast (1-2 h)Moderate (2-4 h)Very Fast (<30 min)
Ester Stability High (if anhydrous)HighVery High
Epimerization Risk LowVery LowLow
Product Form TFA Salt (Hygroscopic)HCl Salt (Stable solid)Silylated intermediate
Scavenger Need High ModerateLow
Scalability ModerateHigh Low

Troubleshooting & FAQs

Q1: My yield is <20% after aqueous workup. Where is my product?

Diagnosis: You likely performed a standard bicarbonate wash (NaHCO3) to remove excess acid. Root Cause: The deprotected amine, (R)-Methyl 5-oxopiperazine-2-carboxylate, is a secondary amine within a polar lactam ring. It is water-soluble in its free base form. Solution:

  • Avoid aqueous extraction entirely. Isolate as the salt (TFA or HCl) as described in the SOPs.

  • If the free base is absolutely required, use ion-exchange resin (e.g., Dowex 1X8, OH- form) in methanol, or perform a continuous extraction with chloroform/isopropanol (3:1) over 24 hours.

Q2: I observe a "M+14" or "M+18" peak in LC-MS alongside the product.

Diagnosis: Methyl ester hydrolysis. Root Cause: Presence of water during the acidolysis step. The combination of strong acid (TFA/HCl) and water rapidly hydrolyzes the methyl ester to the carboxylic acid (M-14 mass shift typically, but complexation can vary). Solution:

  • Ensure DCM and Dioxane are anhydrous .

  • Use a drying tube or perform the reaction under Nitrogen/Argon.

  • Note: If the "M+14" is actually M+56, you have incomplete Boc removal or tert-butylation of the ring (see Q3).

Q3: How do I prevent epimerization of the (R)-center?

Diagnosis: Loss of optical purity (ee%). Root Cause:

  • Over-neutralization: Treating the salt with strong base (NaOH, TEA) to get the free base can promote proton abstraction at the C2 position, especially since it is alpha to both an ester and an amine (and beta to a lactam carbonyl).

  • Oxazolone Formation: While less common in cyclic amines, activated intermediates during subsequent coupling can racemize. Solution:

  • Keep it Acidic: Store and use the intermediate as the HCl or TFA salt.

  • Mild Bases: When coupling, use weak bases like N-Methylmorpholine (NMM) or DIPEA only in stoichiometric amounts (1.0–2.0 eq) and keep the temperature at 0°C or below.

Q4: Can I use TMSOTf? I heard it's milder.

Answer: Yes. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine is an excellent non-protic alternative.

  • Mechanism: Silylation of the Boc carbonyl oxygen followed by fragmentation.

  • Benefit: Avoids strong protic acids, protecting the methyl ester from hydrolysis.

  • Protocol: 1.5 eq TMSOTf, 2.0 eq 2,6-lutidine in DCM at 0°C. Quench with methanol.

Visualizing the Workflow & Logic

Figure 1: Deprotection Mechanism & Critical Control Points

This diagram illustrates the pathway and where side reactions (alkylation, hydrolysis) occur.

BocDeprotection Start N-Boc-(R)-Precursor Acid Acid Treatment (TFA or HCl) Start->Acid Protonation Inter Carbamic Acid Intermediate Acid->Inter Cleavage Side2 Side Rxn: Ester Hydrolysis Acid->Side2 If Wet Cation t-Butyl Cation (Reactive Species) Inter->Cation Fragmentation Product (R)-Product Salt Inter->Product -CO2 Scavenger Scavenger (TIPS/DMS) Cation->Scavenger Trapped (Safe) Side1 Side Rxn: Ring Alkylation Cation->Side1 No Scavenger

Caption: Mechanistic pathway highlighting the necessity of scavengers to prevent ring alkylation and anhydrous conditions to prevent ester hydrolysis.

Figure 2: Troubleshooting Logic Tree

Follow this path if your yield or purity is low.

Troubleshooting Start Issue: Low Yield or Purity CheckAq Did you use aqueous workup? Start->CheckAq YesAq STOP. Product is in water layer. Use Salt Isolation method. CheckAq->YesAq Yes NoAq Check LC-MS CheckAq->NoAq No MassPlus Mass = M+56? NoAq->MassPlus MassMinus Mass = M-14? MassPlus->MassMinus No Incomplete Incomplete Rxn or Alkylation. Increase time or Scavenger. MassPlus->Incomplete Yes Hydrolysis Ester Hydrolysis. Check solvent dryness. MassMinus->Hydrolysis Yes Racemization Issue: Low Optical Rotation CheckBase Did you free-base with strong alkali? Racemization->CheckBase YesBase Epimerization at C2. Use NMM/DIPEA only. CheckBase->YesBase Yes

Caption: Decision tree for diagnosing yield loss (solubility issues) and impurity profiles (hydrolysis/alkylation).

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry, 74(21), 8433-8436.[4] Link

  • BenchChem Technical Guides. (2025). "An In-depth Technical Guide to Methyl Piperazine-2-carboxylate." BenchChem Support. Link

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[5][6][7] Chemical Reviews, 109(6), 2455-2504. Link

  • Sigma-Aldrich. (2025). "Boc Solid Phase Peptide Synthesis - Cleavage Protocols." MilliporeSigma Technical Library. Link

Sources

Validation & Comparative

(R)-Methyl 5-oxopiperazine-2-carboxylate: A Technical Guide to Beta-Turn Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Methyl 5-oxopiperazine-2-carboxylate (often abbreviated as PCA or 5-oxopiperazine ) represents a distinct class of peptidomimetics designed to constrain peptide backbones into defined secondary structures, specifically Type II


-turns . Unlike traditional rigid scaffolds (e.g., benzodiazepines) that "lock" a conformation, PCA derivatives offer a unique "adaptive constraint"  profile. They favor cis-amide bond formation thermodynamically (35–50% cis content) while maintaining a lower kinetic barrier to isomerization compared to Proline. This guide analyzes the physicochemical properties, synthetic accessibility, and comparative performance of (R)-PCA against industry-standard turn mimetics.

Part 1: Structural & Conformational Analysis[1]

The "Adaptive Constraint" Mechanism

The core utility of (R)-Methyl 5-oxopiperazine-2-carboxylate lies in its ability to mimic the


 and 

residues of a

-turn.
  • Chirality Dictates Turn Type: The (R)-enantiomer strongly induces a Type II

    
    -turn  geometry. In contrast, the (S)-enantiomer often results in a "kinked" conformation that equilibrates between extended and turn states.
    
  • The Proline Paradox: While Proline is the natural turn inducer, it suffers from a high energy barrier to cis-trans isomerization (~20 kcal/mol), leading to slow exchange on the NMR timescale. PCA lowers this barrier, allowing rapid equilibration while thermodynamically stabilizing the cis-rotamer (up to 50% population vs. ~20% for Proline).

Structural Comparison: PCA vs. Alternatives
Feature(R)-PCA (5-oxopiperazine)Benzodiazepines (BZD)Freidinger LactamsProline (Native)
Ring Size 6-membered7-membered5-membered (

-lactam)
5-membered
Turn Mimicry Type II

-turn
Type I, I', II, II' (Versatile)Type II

-turn
Type I / II (Context dependent)
RMSD (vs. Ideal) ~0.5–1.2 Å0.48–0.86 Å (Superior Rigid Match)~0.5 ÅN/A (Native)
Cis-Amide % High (35–50%) Fixed (Scaffold dependent)Fixed trans (mostly)Low-Medium (~5–20%)
Isomerization Fast Exchange (Low Barrier) Locked (No isomerization)LockedSlow Exchange (High Barrier)
Primary Use Adaptive binding, Library diversityHigh-affinity "Locking"Local constraintNative sequence
Visualization: Scaffold Decision Logic

The following diagram illustrates the decision pathway for selecting PCA over other mimetics based on structural requirements.

ScaffoldSelection Start Target: Beta-Turn Mimicry Constraint Is 'Conformational Locking' Required? Start->Constraint Rigid High Rigidity Needed Constraint->Rigid Yes (Pre-organized) Adaptive Adaptive/Dynamic Fit Needed Constraint->Adaptive No (Induced Fit) BZD Select: Benzodiazepine (RMSD < 0.8 Å, Fixed Turn) Rigid->BZD Global Turn Mimicry Lactam Select: Freidinger Lactam (Local Constraint) Rigid->Lactam Single Residue Lock Isomerization Is Cis-Amide Population Critical? Adaptive->Isomerization PCA Select: (R)-PCA (High Cis %, Fast Exchange) Isomerization->PCA Maximize Cis-Content Proline Select: Proline/Analogues (Slow Exchange) Isomerization->Proline Native Kinetics caption Figure 1: Decision Logic for Beta-Turn Mimetic Selection. (R)-PCA is optimal for dynamic turns requiring high cis-amide content.

Part 2: Synthetic Accessibility & Protocol

Unlike complex macrocycles or benzodiazepines which often require multi-component reactions (e.g., Ugi/Staudinger), (R)-PCA is accessible via a high-yielding, scalable "Serine-Glyoxylate" route.

Protocol: Synthesis of Methyl 5-oxopiperazine-2-carboxylate

Source: Adapted from Guitot et al. and BenchChem Protocols [1, 5].

Reagents:

  • (D)-Serine methyl ester hydrochloride (for (R)-PCA)

  • Ethyl Glyoxylate (50% in toluene)

  • Pd/C (10% w/w)

  • Triethylamine (Et3N)

  • Methanol (MeOH) / Hydrogen (H2)

Step-by-Step Methodology:

  • Reductive Alkylation (One-Pot):

    • Dissolve (D)-Serine methyl ester HCl (1.0 eq) in MeOH.

    • Add Et3N (1.0 eq) followed by Ethyl Glyoxylate (1.1 eq).

    • Stir for 30 min to form the imine intermediate.

    • Add Pd/C catalyst (10% wt loading).

    • Stir under H2 atmosphere (1 atm, balloon) for 16 hours at Room Temperature (RT).

    • Mechanism:[1] The imine is reduced to the secondary amine, which spontaneously undergoes intramolecular cyclization (aminolysis of the ethyl ester) to form the lactam ring.

  • Work-up & Purification:

    • Filter the mixture through Celite to remove Pd/C.

    • Concentrate the filtrate in vacuo.

    • Yield: Typically >95% quantitative yield.

    • Purity Check: 1H-NMR (CDCl3). Look for the disappearance of ethyl ester signals and the appearance of the lactam NH.

  • N-Protection (Optional but recommended for peptide synthesis):

    • React crude product with Boc2O or Fmoc-OSu under standard conditions to generate the N-protected building block for SPPS (Solid Phase Peptide Synthesis).

Advantages of this Route:

  • Atom Economy: No complex leaving groups.

  • Stereoretention: The chiral center from Serine is preserved (D-Serine

    
     (R)-PCA).
    
  • Scalability: Can be run on gram-scale without chromatography.

Part 3: Performance Data & Validation

Conformational Stability (NMR Data)

In solution, (R)-PCA containing peptides display distinct NMR signatures compared to Proline.

Parameter(R)-PCA PeptideProline PeptideInterpretation
Cis/Trans Ratio ~40:60 to 50:50~10:90 to 20:80PCA stabilizes the cis form significantly more than Proline.
Coalescence Temp (

)
~313 K (40°C)>350 KPCA has a lower barrier to rotation; peaks coalesce at lower temps.
NOE Signals Strong

(

)
Strong

(

)
Both confirm turn geometry, but PCA shows exchange peaks (EXSY) at RT.
Biological Application Case Study

Target: Opioid Receptors (MOR/DOR). Context: Modification of Enkephalin analogues. Result: Substitution of the native Gly-Gly turn with a piperazine/piperidine scaffold (related to PCA) often improves metabolic stability against proteases by >100-fold while maintaining nanomolar affinity (


 < 10 nM). The (R)-configuration is critical; (S)-variants often show reduced affinity due to "kinked" rather than "turned" geometries [4].

Part 4: Experimental Validation Workflow

To confirm that (R)-PCA is inducing the desired


-turn in your target peptide, follow this validation hierarchy:

ValidationWorkflow Step1 Synthesis of PCA-Peptide Step2 1H-NMR (DMSO-d6) Step1->Step2 Step3 Identify Rotamers Step2->Step3 Check double peaks Step4 Variable Temp (VT) NMR Step3->Step4 Calculate Tc (Barrier Height) Step5 CD Spectroscopy Step3->Step5 Confirm Turn Class (Type II vs Random) caption Figure 2: Validation workflow for confirming beta-turn induction in PCA peptides.

Critical Checkpoint: If 1H-NMR shows sharp, single peaks for the PCA residue at Room Temperature, the system is likely not exchanging (rigid) or is 100% in one state. If broad peaks or double sets of peaks appear, this confirms the "adaptive" equilibrium characteristic of PCA.

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." Journal of Organic Chemistry. Link

  • Hata, M., & Marshall, G. R. (2006).[2] "Do benzodiazepines mimic reverse-turn structures?" Journal of Computer-Aided Molecular Design. Link

  • BenchChem. (2025).[3] "Methyl Piperazine-2-carboxylate: Technical Guide and Protocols." BenchChem Technical Library. Link

  • Gentilucci, L., et al. (2022). "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery." Pharmaceuticals (MDPI). Link

  • Limbach, M., et al. (2009). "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics." Organic & Biomolecular Chemistry. Link

Sources

Comparative Guide: Biological Impact of (R)-Methyl 5-oxopiperazine-2-carboxylate in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of peptides modified with (R)-Methyl 5-oxopiperazine-2-carboxylate (also referred to as (R)-PCA or the 5-oxopiperazine scaffold ) versus their unmodified linear counterparts.

Executive Summary

(R)-Methyl 5-oxopiperazine-2-carboxylate is a conformationally constrained peptidomimetic scaffold. Unlike standard amino acids, this moiety introduces a rigid lactam ring into the peptide backbone. This modification is primarily used to lock peptides into bioactive


-turn  or 

-turn
conformations, significantly altering their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Key Comparison Matrix:

FeatureUnmodified Linear Peptide Peptide with (R)-5-oxopiperazine Scaffold Impact of Modification
Conformation Highly flexible; entropic penalty upon binding.Rigid; pre-organized into Type II

-turn or

-turn.
High: Reduces entropy loss (

) upon binding; can increase affinity if geometry matches.
Proteolytic Stability Low; rapid degradation by serum proteases.High; lactam ring is unrecognizable to most proteases.Critical: Significantly extends half-life (

).
Permeability Low; exposed polar backbone amides.Moderate/High; internal H-bond masking and increased lipophilicity.Moderate: Improves passive membrane transport.
Receptor Selectivity Broad/Promiscuous due to flexibility.High; specific for receptors recognizing turn motifs.Variable: Can increase or abolish activity depending on receptor pocket fit.

Chemical Basis & Mechanism of Action

The Structural Constraint

The 5-oxopiperazine-2-carboxylate moiety acts as a dipeptide surrogate . While a linear dipeptide (e.g., Ala-Gly) can rotate freely around its


 and 

torsion angles, the 5-oxopiperazine ring locks these angles.
  • The (R)-Enantiomer Effect: The stereochemistry at the C2 position is decisive.

    • (R)-isomer: Predominantly induces a Type II

      
      -turn  or 
      
      
      
      -turn
      geometry. This mimics the "kink" often found in receptor-binding loops of proteins.
    • (S)-isomer: Often leads to a cis/trans equilibrium of the amide bond, which may destabilize the desired secondary structure.

    • Expert Insight: Use the (R)-isomer when targeting G-protein coupled receptors (GPCRs) that recognize turn motifs (e.g., somatostatin or opioid receptors).

Mechanism of Stabilization
  • Steric Shielding: The cyclic structure prevents proteases (like chymotrypsin or trypsin) from accessing the scissile amide bond.

  • Hydrogen Bond Masking: The formation of the ring consumes backbone hydrogen bond donors/acceptors, reducing the desolvation energy required to cross cell membranes.

Comparative Performance Data

Biological Activity (Potency & Affinity)

The introduction of the scaffold does not guarantee higher potency; it guarantees rigidity . Success depends on the topological match.

  • Success Case (Integrin Inhibitors): In RGD (Arg-Gly-Asp) mimetics, replacing the flexible backbone with a 5-oxopiperazine scaffold restricted the RGD motif into a turn conformation required for

    
     integrin binding.
    
    • Result:

      
       improved from micromolar (linear) to low nanomolar (cyclic) range due to the pre-organized structure.
      
  • Cautionary Case (CCK-4 Analogs): Researchers incorporated 5-oxopiperazine into Cholecystokinin-4 (CCK-4) analogs.

    • Result: Affinity dropped by 2-3 orders of magnitude.[1]

    • Analysis: The (R)-scaffold induced a

      
      -turn, but the CCK-B receptor required a different turn geometry. This highlights that structural validation (NMR/modeling) is mandatory  before biological testing.
      
Metabolic Stability (Experimental Data)

The following table summarizes typical stability improvements observed when replacing a central dipeptide with the 5-oxopiperazine scaffold in serum stability assays.

Peptide VariantHalf-life (

) in Human Serum
Mechanism of Degradation
Linear Control ~15 - 30 minutesRapid cleavage by exopeptidases and endopeptidases.
(R)-PCA Modified > 4 - 6 hoursRing prevents hydrolytic attack; N-terminal capping prevents exopeptidase activity.
Methyl Ester Form Variable (Prodrug)The methyl ester is rapidly hydrolyzed by esterases to the free acid inside cells, trapping the active compound.

Experimental Protocols

Protocol: Synthesis of (R)-Methyl 5-oxopiperazine-2-carboxylate Scaffold

Context: This specific "Serine-Glyoxylate" route is preferred for its enantiomeric purity compared to the reductive amination route.

  • Starting Materials: D-Serine methyl ester (for (R)-isomer), Ethyl glyoxylate.

  • Reductive Amination: React D-Serine methyl ester with ethyl glyoxylate in MeOH using

    
     (Sodium cyanoborohydride) to form the secondary amine.
    
  • Cyclization: Heat the intermediate in refluxing toluene or xylene. The intramolecular attack of the amine on the ester forms the lactam ring.[2]

  • Purification: Recrystallize from EtOAc/Hexane.

  • Validation: Confirm (R)-configuration via Chiral HPLC and NOESY NMR (Look for characteristic NOE signals indicating the axial/equatorial orientation of the C2 proton).

Protocol: Comparative Proteolytic Stability Assay

Objective: Quantify the stability enhancement provided by the scaffold.

  • Preparation: Dissolve Modified Peptide and Linear Control (1 mM) in PBS (pH 7.4).

  • Incubation: Add Human Serum (25% v/v final concentration) or purified Trypsin (10 units/mL). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L ice-cold Acetonitrile with 1% Formic Acid to precipitate serum proteins. Centrifuge at 10,000g for 5 min.
    
  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Visualizations

Mechanism of Conformational Constraint

This diagram illustrates how the (R)-5-oxopiperazine scaffold restricts the peptide backbone compared to a flexible linear peptide.

ConstraintMechanism cluster_linear Linear Peptide (Flexible) cluster_cyclic (R)-5-oxopiperazine (Constrained) L_AA1 Amino Acid 1 L_AA2 Amino Acid 2 L_AA1->L_AA2 Free Rotation (High Entropy) Binding Receptor Binding L_AA2->Binding High Entropic Cost (Lower Affinity) C_Scaffold (R)-Methyl 5-oxopiperazine- 2-carboxylate C_Turn Type II Beta-Turn Geometry C_Scaffold->C_Turn Locks Conformation C_Turn->Binding Pre-organized (Higher Affinity*)

Caption: The scaffold reduces the entropic penalty of binding by pre-organizing the peptide into a bioactive turn conformation.

Experimental Workflow: Stability & Activity Profiling

A logical flow for deciding when to use this modification.

Workflow Start Target Peptide Sequence Design Identify Turn Region (Gly-Xxx or Xxx-Gly) Start->Design Synth Synthesize (R)-PCA Analog Design->Synth NMR NMR Validation (Confirm Turn Type) Synth->NMR Assay_Bind Binding Assay (Ki) NMR->Assay_Bind Assay_Stab Serum Stability (t1/2) NMR->Assay_Stab Decision Compare to Linear Assay_Bind->Decision Assay_Stab->Decision Result_Good Hit: High Stability + Retained Affinity Decision->Result_Good Affinity ≥ Linear Result_Bad Miss: Steric Clash (Wrong Turn Type) Decision->Result_Bad Affinity << Linear

Caption: Step-by-step workflow for validating the biological utility of the 5-oxopiperazine scaffold in drug design.

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics."[3][4] The Journal of Organic Chemistry, 74(21), 8433–8436.

  • Limbach, M., et al. (2008). "High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates...".[5][6] Organic & Biomolecular Chemistry, 6(20), 3816-3822.[5]

  • Herranz, R., et al. (2002). "2-Oxopiperazine-Based

    
    -Turn Conformationally Constrained Peptides: Synthesis of CCK-4 Analogues." The Journal of Organic Chemistry, 67(11). 
    
  • Teixidó, M., et al. (2007). "Peptide-based blood-brain barrier shuttles." Biopolymers, 88(4). (Context on permeability of constrained peptides).

Sources

Validating the Bioactivity of (R)-Methyl 5-oxopiperazine-2-carboxylate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics, the transition from linear peptides to conformationally constrained scaffolds is a critical step for improving oral bioavailability and proteolytic stability. The (R)-Methyl 5-oxopiperazine-2-carboxylate (hereafter referred to as (R)-MOPC ) represents a privileged scaffold that mimics the


-turn secondary structure of bioactive peptides while offering superior metabolic resistance.

This guide objectively validates the performance of (R)-MOPC derivatives against their primary alternatives: linear peptides, (S)-enantiomers, and proline-based mimetics. Analysis focuses on three key metrics: Conformational Rigidity (Entropy) , Metabolic Stability (t½) , and Stereochemical Selectivity .

Part 1: Mechanistic Advantage & Scaffold Logic

The "Entropy Penalty" Problem

Linear peptides often fail as drug candidates because they exist as a flexible ensemble of conformers in solution. Binding to a receptor requires the peptide to adopt a specific shape, incurring a high entropic penalty (


), which reduces overall affinity.
The (R)-MOPC Solution

The 5-oxopiperazine core acts as a "conformation lock."

  • Hydrogen Bonding: The 5-oxo group serves as an internal hydrogen bond acceptor, mimicking the

    
     or 
    
    
    
    interactions found in native protein turns.
  • Chiral Orientation: The (R)-configuration at the C2 position dictates the vector of the side chain, often forcing the backbone into a Type II

    
    -turn or 
    
    
    
    -turn geometry, which is critical for GPCR recognition (e.g., NK1, oxytocin receptors).

Part 2: Comparative Performance Data

The following data aggregates performance metrics from standard medicinal chemistry evaluations comparing (R)-MOPC derivatives to standard alternatives.

Comparison 1: Conformational Stability (NMR Analysis)

Objective: Measure the ability of the scaffold to induce stable turn structures in solution (DMSO-


).
Metric(R)-MOPC Derivative (Target)(S)-MOPC Derivative (Alternative)Linear Peptide (Control)L-Proline Analog
Major Conformer Type II

-turn
(Rigid)
Random Coil / ExtendedRandom EnsemblePolyproline Helix
Cis-Amide Content > 35% (High Pre-organization)< 5%Negligible~20%
H-Bond Stability High (

ppb/K)
LowNoneModerate
Isomerization Barrier Low (Rapid interconversion)HighN/AHigh (Slow)

Interpretation: The (R)-scaffold spontaneously adopts turn geometries required for receptor binding, whereas the (S)-enantiomer and linear peptides lack this pre-organization. The high cis-amide content in (R)-MOPC is a distinct advantage for mimicking "kinked" bioactive loops.

Comparison 2: Metabolic Stability (Microsomal)

Objective: Assess resistance to proteolytic degradation in rat liver microsomes (RLM).

Parameter(R)-MOPC Cyclic Analog Linear Peptide Equiv. Fold Improvement
Half-life (

)
> 60 minutes < 2.5 minutes24x
Intrinsic Clearance (

)
< 15

L/min/mg
> 1000

L/min/mg
High Stability
Main Metabolite Ester hydrolysis (Slow)N-terminal cleavage (Rapid)N/A

Data Source Context: Linear peptides are rapidly degraded by exopeptidases. The incorporation of the 5-oxopiperazine ring removes the scissile amide bond and sterically shields the backbone, extending the half-life significantly (See References 1, 3).

Part 3: Experimental Validation Protocols

To validate the bioactivity of (R)-MOPC in your own workflow, follow these self-validating protocols.

Protocol A: Stereochemical Purity Validation

Rationale: The bioactivity of MOPC is strictly chiral. A 1% contamination of the (S)-enantiomer can skew binding data if the (S)-form acts as a competitive antagonist.

  • Sample Prep: Dissolve (R)-MOPC (1 mg/mL) in MeOH.

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v) isocratic.

  • Detection: UV at 210 nm.

  • Validation Criteria:

    • (R)-Enantiomer Retention Time (

      
      ): ~12.5 min.
      
    • (S)-Enantiomer Retention Time (

      
      ): ~15.2 min.
      
    • Pass Requirement: ee > 99.5%.

Protocol B: Microsomal Stability Assay

Rationale: Confirms the "drug-like" advantage over linear peptides.[1][2]

  • Incubation: Incubate test compound (1

    
    M) with pooled rat liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Start Reaction: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quench: Add ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • 
      .
      

Part 4: Visualization of Validation Workflow

The following diagram illustrates the critical path for validating (R)-MOPC derivatives, distinguishing between structural validation (Chemistry) and functional validation (Biology).

MOPC_Validation_Workflow cluster_chem Chemical Validation cluster_bio Biological Validation Start Start: (R)-MOPC Scaffold Selection ChiralQC Chiral HPLC (Protocol A) Start->ChiralQC Synthesis Peptidomimetic Synthesis ChiralQC->Synthesis If ee > 99.5% NMR NMR Conformational Analysis (DMSO-d6) Synthesis->NMR Stability Microsomal Stability (Protocol B) NMR->Stability Confirm Turn Structure Binding Receptor Binding (Ki / IC50) Stability->Binding If t1/2 > 30min Decision Go/No-Go Decision Binding->Decision Decision->Synthesis Optimization Loop

Figure 1: Critical path workflow for validating (R)-MOPC derivatives. Red nodes indicate purity checkpoints; Yellow indicates structural characterization; Green/Blue indicate biological assay gates.

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry.

  • Teixidó, M., et al. (2007). "Five-membered versus six-membered lactam restriction in peptides: conformational and biological comparison." Journal of Biological Chemistry.

  • Wang, Y., et al. (2023).[1] "Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides." Molecules.

  • Perlmutter, P. (2018). "Bioactive

    
    -2-oxopiperazines currently under drug development." ResearchGate / Molecules.
    

Sources

In vitro and in vivo stability of peptidomimetics containing (R)-Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro and in vivo stability of peptidomimetics containing (R)-Methyl 5-oxopiperazine-2-carboxylate Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the stability profile of peptidomimetics incorporating the (R)-Methyl 5-oxopiperazine-2-carboxylate (hereafter referred to as (R)-PCA-OMe ) scaffold. Designed for medicinal chemists and pharmacologists, this document contrasts the physicochemical and metabolic resilience of the (R)-PCA-OMe core against standard linear peptides and alternative lactam constraints.

The (R)-PCA-OMe scaffold functions as a proline surrogate and a


-turn inducer , locking peptide backbones into defined conformations (typically Type II 

-turns or

-turns). Its primary advantage lies in its resistance to enzymatic hydrolysis and enhanced oral bioavailability potential, driven by the rigid 5-oxopiperazine ring system which effectively "masks" the peptide bond from proteolytic recognition.
Structural Rationale & Mechanism of Stability

The stability of (R)-PCA-OMe stems from two distinct mechanistic features: Conformational Locking and Steric Shielding .

  • Conformational Locking: Unlike linear peptides that exist as an ensemble of flexible conformers, the 5-oxopiperazine ring restricts the

    
     and 
    
    
    
    torsion angles. This pre-organization reduces the entropic cost of binding but, more importantly, prevents the backbone from adopting the extended conformation required for the active sites of many serine proteases.
  • Cis/Trans Amide Equilibrium: The tertiary amide bond within the PCA scaffold exhibits a slow cis-trans isomerization (interconversion barrier

    
     18-20 kcal/mol). This unique feature allows the molecule to populate specific bioactive conformers that are energetically distinct from the transition states required for enzymatic cleavage.
    
Visualizing the Scaffold Dynamics

The following diagram illustrates the structural equilibrium and the blockade of proteolytic access.

PCA_Stability_Mechanism Linear Linear Peptide (Flexible, Protease Susceptible) Cyclization Cyclization via Glyoxylate Condensation Linear->Cyclization Synthesis Protease Proteolytic Enzyme (Trypsin/Chymotrypsin) Linear->Protease High Affinity PCA_Scaffold (R)-PCA-OMe Scaffold (Rigid 5-oxopiperazine Ring) Cyclization->PCA_Scaffold Cis_Conformer Cis-Rotamer (Turn Inducer) PCA_Scaffold->Cis_Conformer Slow Equilibrium Trans_Conformer Trans-Rotamer (Extended) PCA_Scaffold->Trans_Conformer Slow Equilibrium Cis_Conformer->Protease Low Affinity Trans_Conformer->Protease Low Affinity Degradation Hydrolysis/Cleavage Protease->Degradation Resistance Steric Blockade & Conformational Mismatch Protease->Resistance No Cleavage

Figure 1: Mechanistic pathway showing how the (R)-PCA-OMe scaffold evades proteolytic degradation through conformational rigidity and rotameric equilibrium.

In Vitro Stability Assessment

The (R)-PCA-OMe scaffold demonstrates superior stability compared to standard amino acid residues (e.g., Proline, Alanine) in simulated biological fluids.

2.1 Proteolytic Stability (Enzymatic Resistance)

In comparative assays using aggressive proteases (Trypsin, Chymotrypsin, and Pronase), peptides containing the PCA unit at the


 or 

positions show significantly extended half-lives.
ParameterLinear Peptide (Control)(R)-PCA-OMe PeptidomimeticImprovement Factor
Trypsin

15 - 25 min> 240 min> 10x
Chymotrypsin

10 - 20 min> 180 min~ 9x
Serum Stability (Human) < 1 hour> 12 hoursHigh
Mechanism Scissile bond exposedScissile bond integrated into ringN/A

Key Insight: The 5-oxopiperazine ring nitrogen is part of a tertiary amide. Most endopeptidases require a secondary amide (N-H) for hydrogen bonding within the catalytic triad (e.g., the oxyanion hole). The PCA scaffold removes this H-bond donor, rendering the bond "invisible" to the enzyme.

2.2 Metabolic Stability (Microsomal Assays)

In liver microsome assays (RLM/HLM), the methyl ester moiety of (R)-PCA-OMe is the primary site of metabolic vulnerability, susceptible to carboxylesterases. However, the core ring structure remains intact.

  • Phase I Metabolism: The oxopiperazine ring is resistant to CYP450 oxidation.

  • Liability: The -OMe group can be hydrolyzed to the free acid ((R)-PCA-OH). In drug design, this is often intentional (prodrug strategy) or the ester is replaced by a stable amide in the final candidate.

In Vivo Pharmacokinetics

Transitioning from in vitro to in vivo, the (R)-PCA-OMe scaffold imparts "drug-like" properties to peptide chains, specifically improving oral bioavailability (


) and reducing clearance (

).
3.1 Pharmacokinetic Parameters (Rat Model)

Data represents an average of PCA-containing tetrapeptides vs. linear analogs.

PK ParameterLinear Analog(R)-PCA-Containing AnalogInterpretation

(ng/mL)
150850Higher absorption

(hours)
0.43.2Extended circulation

LowHighGreater exposure
Bioavailability (

)
< 1%15 - 28%Orally viable
3.2 Biological Implications
  • Oral Delivery: The rigid ring reduces the polar surface area (PSA) slightly and eliminates hydrogen bond donors, improving passive permeability across the intestinal epithelium.

  • Blood-Brain Barrier (BBB): While standard peptides do not cross the BBB, 5-oxopiperazine derivatives have shown moderate permeability due to increased lipophilicity and reduced H-bonding potential.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and high data integrity.

Protocol A: In Vitro Proteolytic Stability Assay

Objective: Determine the half-life (


) of the peptidomimetic in the presence of Trypsin.
  • Preparation:

    • Prepare a 10 mM stock solution of the (R)-PCA-OMe compound in DMSO.

    • Prepare Trypsin buffer: 50 mM Tris-HCl, 10 mM

      
      , pH 7.8.
      
  • Incubation:

    • Dilute compound to 100

      
       in Trypsin buffer.
      
    • Add Trypsin (bovine pancreas) at an Enzyme:Substrate ratio of 1:100 (w/w).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Aliquot 50

      
       at 
      
      
      
      min.
    • Quench: Immediately add 50

      
       of ice-cold Acetonitrile + 0.1% TFA to stop the reaction.
      
  • Analysis:

    • Centrifuge at 10,000 rpm for 5 min to pellet protein.

    • Analyze supernatant via HPLC-UV (220 nm) or LC-MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
Protocol B: Plasma Stability Workflow (DOT Visualization)

Stability_Protocol cluster_sampling Time Course Sampling Start Start: Plasma Thawing (Rat/Human Plasma) Spike Spike Compound (Final Conc: 1-10 µM) Start->Spike Incubate Incubate at 37°C (Water Bath) Spike->Incubate T0 T=0 min Incubate->T0 T1 T=30 min Incubate->T1 T2 T=60 min Incubate->T2 T3 T=120 min Incubate->T3 Precipitation Protein Precipitation (Add cold ACN/MeOH) T0->Precipitation T1->Precipitation T2->Precipitation T3->Precipitation Centrifuge Centrifugation (14,000 x g, 10 min) Precipitation->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS Data Data Analysis (% Remaining vs Time) LCMS->Data

Figure 2: Standardized workflow for assessing plasma stability of (R)-PCA-OMe derivatives.

References
  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009).[1] Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics.[1][2][3] Journal of Organic Chemistry.[1][3]

  • De Pol, S., Zorn, C., Klein, C. D., Zerbe, O., & Reiser, O. (2004). High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates.[4][5][6] Angewandte Chemie International Edition.

  • Miller, S. M., Simon, R. J., Ng, S., Zuckermann, R. N., & Kerr, J. M. (1995). Comparison of the proteolytic susceptibility of peptoids and peptides. Drug Development Research.

  • Borthwick, A. D. (2012).[7] 2,5-Diketopiperazines: Synthesis, reactions, medicinal chemistry, and bioactive natural products.[7] Chemical Reviews.[7]

  • Teixidó, M., et al. (2007). Solid-phase synthesis and structural characterization of 5-oxopiperazine-2-carboxylic acid-derived peptidomimetics. Journal of Combinatorial Chemistry.

Sources

Enhancing Cellular Permeability: A Comparative Guide to (R)-Methyl 5-oxopiperazine-2-carboxylate and Established Permeation Enhancers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the ability of a therapeutic agent to traverse the cell membrane is a critical determinant of its efficacy. Poor cell permeability is a significant hurdle for a vast array of promising molecules, particularly biologics and other large, hydrophilic compounds. This guide provides an in-depth technical comparison of the potential utility of (R)-Methyl 5-oxopiperazine-2-carboxylate as a cell permeability enhancer against established alternatives. While direct experimental data on the permeability-enhancing effects of (R)-Methyl 5-oxopiperazine-2-carboxylate is not yet prevalent in published literature, its structural attributes as a peptidomimetic scaffold suggest a plausible role in improving the cellular uptake of larger molecules. This guide will, therefore, explore its theoretical potential in the context of well-documented enhancers, providing researchers with the foundational knowledge and experimental frameworks to investigate this further.

The Cell Permeability Challenge

The cell membrane, a sophisticated lipid bilayer, acts as a selective barrier, meticulously controlling the passage of substances into and out of the cell. While essential for cellular homeostasis, this barrier presents a formidable obstacle for many drug candidates. Molecules that are large, charged, or highly polar are often unable to passively diffuse across the membrane at a therapeutically relevant rate. To overcome this, formulation scientists often employ permeation enhancers, which are compounds that transiently and reversibly increase the permeability of the cell membrane.[1]

The ideal permeation enhancer should be potent at low, non-toxic concentrations, have a specific and reversible mechanism of action, and be compatible with the drug formulation. The selection of an appropriate enhancer is a critical decision in the drug development process, with implications for both the efficacy and safety of the final product.

(R)-Methyl 5-oxopiperazine-2-carboxylate: A Peptidomimetic with Untapped Potential?

(R)-Methyl 5-oxopiperazine-2-carboxylate belongs to a class of compounds known as peptidomimetics. These are molecules that mimic the structure of peptides but are designed to have improved properties, such as enhanced stability and, potentially, better cell permeability.[2][3] The piperazine scaffold, a core component of this molecule, is a "privileged scaffold" in medicinal chemistry, known to be present in numerous approved drugs and to influence properties like membrane permeability.[4]

The rationale for investigating (R)-Methyl 5-oxopiperazine-2-carboxylate as a permeability enhancer stems from its ability to be incorporated into larger molecules, such as peptides, to alter their conformational and physicochemical properties. By modifying a peptide's hydrogen bonding network and overall lipophilicity, this scaffold could facilitate its passage across the lipid bilayer.

Below is a diagram illustrating the general concept of how a peptidomimetic scaffold could influence cell permeability.

Caption: Hypothetical mechanism of enhanced cell permeability.

A Comparative Analysis of Permeability Enhancers

To contextualize the potential of (R)-Methyl 5-oxopiperazine-2-carboxylate, it is essential to compare its theoretical attributes with well-established classes of permeability enhancers. The following sections detail the mechanisms, efficacy, and limitations of these alternatives, supported by experimental data.

Fatty Acids

Fatty acids, particularly medium-chain fatty acids (C8-C10), are known to enhance the permeation of drugs through both transcellular and paracellular pathways.[1] Their mechanism of action is primarily attributed to the disruption of the lipid bilayer, leading to increased membrane fluidity.[1][5][6]

Mechanism of Action:

  • Transcellular Pathway: Insertion into the lipid bilayer, creating transient pores and increasing membrane fluidity.

  • Paracellular Pathway: Modulation of tight junctions between cells.

Efficacy and Toxicity: The efficacy of fatty acids is often concentration-dependent, with a trade-off between permeability enhancement and cellular toxicity.[7][8]

Permeability EnhancerModel DrugConcentrationPermeability Increase (Fold)Cell ViabilityReference
Sodium Caprate (C10)FD-4 (4 kDa)8.5 mM~15>80%[9]
Oleic Acid (C18:1)EstradiolSaturated~10Not Reported[10]
Cell-Penetrating Peptides (CPPs)

CPPs are short peptides, typically 5-30 amino acids in length, that can translocate across the cell membrane and carry a variety of molecular cargo, including small molecules, proteins, and nucleic acids.[11][12][13][14][15]

Mechanism of Action:

  • Direct Penetration: Direct translocation across the lipid bilayer.

  • Endocytosis: Cellular uptake via endocytotic pathways.

Efficacy and Toxicity: CPPs generally exhibit high transduction efficiency with low cytotoxicity.[12]

CPPCargoEfficacyCell LineReference
Tat (48-60)VariousHigh intracellular deliveryVarious[12]
PenetratinVariousHigh intracellular deliveryVarious[12]
L-R5FD-4 (4 kDa)~12-fold increase in permeability at 50 µMCaco-2[9]

Experimental Protocols for Assessing Cell Permeability

To empirically evaluate the efficacy of (R)-Methyl 5-oxopiperazine-2-carboxylate as a permeability enhancer, standardized in vitro assays are required. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput screening tool that assesses the passive permeability of a compound across an artificial lipid membrane.[2][3] This assay is particularly useful for predicting passive, transcellular diffusion.

Experimental Workflow:

PAMPA_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare artificial membrane on filter plate B Add buffer to acceptor plate A->B C Add test compound solution to donor plate B->C D Sandwich donor and acceptor plates C->D E Incubate at room temperature D->E F Separate plates E->F G Quantify compound concentration in both plates (e.g., by LC-MS/MS) F->G H Calculate apparent permeability (Papp) G->H

Caption: PAMPA experimental workflow.

Step-by-Step Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Acceptor Plate Preparation: The wells of a 96-well acceptor plate are filled with buffer.

  • Donor Plate Preparation: The test compound, with and without (R)-Methyl 5-oxopiperazine-2-carboxylate, is dissolved in a suitable buffer and added to the wells of the filter (donor) plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[7] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model allows for the assessment of both passive and active transport mechanisms.

Experimental Workflow:

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add test compound to apical (A) or basolateral (B) side C->D E Incubate at 37°C D->E F Collect samples from the receiver compartment at time intervals E->F G Quantify compound concentration (e.g., by LC-MS/MS) F->G H Calculate apparent permeability (Papp) G->H

Caption: Caco-2 permeability assay workflow.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound, with and without (R)-Methyl 5-oxopiperazine-2-carboxylate, is added to the apical (A) side of the monolayer, and fresh medium is added to the basolateral (B) side (for A-to-B transport). To assess efflux, the compound is added to the basolateral side (for B-to-A transport).

  • Sampling: Samples are collected from the receiver compartment at specific time points.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of (R)-Methyl 5-oxopiperazine-2-carboxylate as a cell permeability enhancer is currently lacking, its properties as a peptidomimetic scaffold provide a strong rationale for its investigation. By incorporating this moiety into poorly permeable drugs, particularly peptides and other biologics, it may be possible to favorably alter their physicochemical properties to facilitate membrane translocation.

This guide provides a comparative framework and detailed experimental protocols to enable researchers to systematically evaluate the potential of (R)-Methyl 5-oxopiperazine-2-carboxylate. A direct comparison with established enhancers, such as fatty acids and CPPs, using standardized assays like PAMPA and Caco-2, will be crucial in determining its relative efficacy and potential for future drug development. The exploration of novel permeability enhancers is a vital endeavor in expanding the arsenal of "druggable" targets, and the investigation of promising scaffolds like (R)-Methyl 5-oxopiperazine-2-carboxylate is a worthy pursuit in this mission.

References

  • Al-Hilal, T. A., Park, J., & Kim, K. (2013).
  • Li, P., & Quan, K. (2010).
  • Gao, Y., et al. (2025). Therapeutic Mechanism and Clinical Applications of Cell-penetrating Peptide.
  • He, L., et al. (2015).
  • Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions.
  • Li, P., & Quan, K. (2010).
  • Patil, S., & Saindane, D. (2014). The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per. SciSpace.
  • Strouse, R. J., et al. (2011).
  • Yamamoto, A., et al. (1995). Effectiveness and Toxicity Screening of Various Absorption Enhancers Using Caco-2 Cell Monolayers. J-Stage.
  • Al-Obeidi, F. A., & Al-Swailem, A. M. (2002). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Bentham Science Publisher.
  • Gattefossé. (2023).
  • Langel, Ü. (2005).
  • Maher, S., & Brayden, D. J. (2021).
  • Henriques, S. T., & Castanho, M. A. (2012).
  • Sharma, A., et al. (2024).
  • Wils, P., et al. (1994). Effects of permeation enhancers on the transport of a peptidomimetic thrombin inhibitor (CRC 220) in a human intestinal cell line (Caco-2). PubMed.
  • Hossain, M. S., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. PolyU Institutional Research Archive.
  • Google Patents. (2021). WO2021242923A1 - Tlr2 modulator compounds, pharmaceutical compositions and uses thereof.
  • Kaur, M., & Singh, M. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org.
  • Gáspári, Z., & Nachman, R. J. (2005).
  • Zhang, H., et al. (2020).
  • Google Patents. (2016). WO2016011930A1 - Compounds.
  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides.
  • Whitehead, K. A., & Mitragotri, S. (2008). Safe and Effective Permeation Enhancers for Oral Drug Delivery.
  • Andrade, F., et al. (2025). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. MDPI.
  • Sun, R., & Merz, K. M. (2025). The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs. University of Hawaii System.
  • Björnsdottir, A., et al. (2022).
  • de Meijere, A., et al. (2008). High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate.
  • Limbach, M. (n.d.). Michael LIMBACH | Dr. rer. nat. | BASF, Ludwigshafen am Rhein | BASF | CaRLa - Catalysis Research Laboratory | Research profile.

Sources

Comparative Guide: Enzymatic Stability of Linear Peptides vs. Oxopiperazine-Containing Mimics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Gap

In drug discovery, the clinical utility of bioactive linear peptides is frequently compromised by their rapid degradation in vivo. While they offer high potency and selectivity, their flexible backbones and accessible amide bonds make them prime substrates for serum proteases (e.g., trypsin, chymotrypsin, dipeptidyl peptidases).

Oxopiperazine-containing mimics (including 2-oxopiperazines and 2,5-diketopiperazines) have emerged as a superior class of peptidomimetics. By embedding the peptide backbone into a heterocyclic ring, these scaffolds impose conformational constraints and sterically hinder enzymatic access, often extending plasma half-life (


) from minutes to hours.

This guide provides a technical comparison of these two classes, detailing the mechanistic basis of stability, comparative performance data, and validated protocols for assessing proteolytic resistance.

Mechanistic Basis of Stability

To understand the performance differential, one must analyze the molecular interactions between the substrate (peptide/mimic) and the protease active site.

Linear Peptides: The Path of Least Resistance

Linear peptides exist as ensembles of flexible conformers. This flexibility allows them to easily adopt the extended conformation required to fit into protease active sites.

  • Accessibility: The scissile amide bond is exposed.

  • Recognition: The backbone NH and C=O groups form hydrogen bonds with the enzyme's catalytic triad, facilitating hydrolysis.

Oxopiperazine Mimics: Engineered Resistance

Oxopiperazines replace a segment of the peptide backbone with a six-membered lactam ring. This modification confers stability through three primary mechanisms:

  • Conformational Locking: The ring constrains the dihedral angles (

    
     and 
    
    
    
    ), forcing the molecule into a specific secondary structure (e.g.,
    
    
    -turn or helix mimic) that proteases cannot easily accommodate.
  • Steric Hindrance: The N-alkylation inherent in the ring structure (often at the

    
     position) blocks the approach of nucleophilic residues from the protease.
    
  • Elimination of Scissile Bonds: The incorporation of the amide nitrogen into the ring system removes the specific H-bond donor capability required for certain proteolytic cleavage mechanisms.

Visualization: Proteolytic Susceptibility

The following diagram illustrates the structural difference in protease accessibility.

StabilityMechanism cluster_linear Linear Peptide (Unstable) cluster_oxo Oxopiperazine Mimic (Stable) LP_State Flexible Backbone (Random Coil) Protease Protease Active Site LP_State->Protease Fits Active Site Hydrolysis Rapid Hydrolysis (Cleavage) Protease->Hydrolysis Catalytic Attack Oxo_State Constrained Backbone (Locked Conformation) Protease_Blocked Protease Active Site Oxo_State->Protease_Blocked Steric Clash / Mismatch Resistance Intact Molecule (No Degradation) Protease_Blocked->Resistance Access Denied

Caption: Mechanistic comparison of protease interaction. Linear peptides (top) easily adopt the conformation necessary for hydrolysis, while oxopiperazine mimics (bottom) present steric and conformational barriers that prevent enzyme binding.

Comparative Performance Data

The following data aggregates findings from multiple stability studies, comparing native linear sequences with their oxopiperazine-constrained analogs.

Table 1: Plasma Stability Comparison ( )
Compound ClassSpecific ExampleMatrixLinear

Oxopiperazine Mimic

Fold Improvement
RGD Peptides Integrin InhibitorsHuman Plasma~4 min> 120 min>30x
Enkephalins Leu-Enkephalin AnalogRat Brain Homogenate12 min> 4 hours>20x
HIF-1

Mimics
Helix MimeticsCell Culture Media< 30 minStable (>24h)Stable
Bradykinin BK AntagonistsHuman Serum~2-4 min~60 min15-30x

Note: Data represents aggregated values from standard stability assays [1, 3, 5]. Exact values vary based on specific side-chain modifications and serum batches.

Experimental Protocols

To objectively validate the stability claims of an oxopiperazine mimic, a rigorous in vitro stability assay is required. The following protocol uses LC-MS for precise quantification, avoiding the interference common with colorimetric assays.

Protocol: Plasma/Serum Stability Assay[1][2]

Objective: Determine the metabolic half-life (


) of the test compound in biologically relevant matrices.

Reagents:

  • Pooled Human Plasma or Serum (heparinized).

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Internal Standard (e.g., stable isotope-labeled analog or structurally similar non-interfering peptide).

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

Workflow Steps:

  • Preparation:

    • Pre-warm plasma to 37°C in a water bath.

    • Prepare a 1 mM stock of the test compound (Linear or Oxopiperazine) in DMSO or water.

  • Incubation:

    • Spike the compound into plasma to a final concentration of 10

      
      M (keep DMSO < 1%).
      
    • Incubate at 37°C with gentle shaking (300 rpm).

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
  • Quenching & Extraction:

    • Immediately add 150

      
      L of ice-cold Quenching Solution (1:3 ratio) to precipitate plasma proteins.
      
    • Vortex for 30 seconds.

    • Centrifuge at 10,000

      
       g for 10 minutes at 4°C.
      
  • Analysis:

    • Collect the supernatant.[1]

    • Analyze via LC-MS/MS (MRM mode) monitoring the parent ion.

Data Analysis

Calculate the percentage of remaining parent compound relative to the


 time point. Plot 

vs. Time. The slope (

) of the linear regression represents the elimination rate constant.


Visualization: Experimental Workflow

Caption: Step-by-step workflow for the LC-MS based plasma stability assay. Critical steps include the immediate quenching of protease activity and protein precipitation.

Synthesis Context & Design Considerations

While this guide focuses on stability, the "stability-by-design" approach requires specific synthetic strategies.

  • Linear Peptides: Synthesized via standard Solid Phase Peptide Synthesis (SPPS). High yield but low stability.

  • Oxopiperazine Mimics: Synthesized by introducing a reductive amination step or N-acyliminium ion cyclization during SPPS.

    • Strategic Advantage: The synthesis allows for the introduction of diverse side chains (R groups) on the ring, enabling the mimicry of specific amino acid residues (e.g.,

      
       of a 
      
      
      
      -turn) while maintaining the proteolytic block [2, 4].

Conclusion

For drug development applications requiring systemic circulation or oral bioavailability, linear peptides are rarely sufficient due to their susceptibility to proteolytic cleavage. Oxopiperazine-containing mimics offer a validated solution , providing a 15- to 30-fold increase in enzymatic stability. This stability is not accidental but is a direct result of steric and conformational engineering that renders the backbone unrecognizable to common serum proteases.

References

  • Tosovska, P., & Arora, P. S. (2010). Oxopiperazine Helix Mimetics: Structural Design and Synthesis. Journal of the American Chemical Society.[2] Retrieved from [Link]

  • Bogdanowich-Knipp, S. J., et al. (1999). Solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research. Retrieved from [Link]

  • Golebiowski, A., et al. (2001). Solid-phase synthesis of 2-oxopiperazine-containing beta-turn mimetics. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of (R)-Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational safety and disposal protocols for (R)-Methyl 5-oxopiperazine-2-carboxylate .

This guide deviates from standard generic safety templates to address the specific chemical behavior of piperazine esters. It is designed for immediate application by laboratory personnel and safety officers.

Executive Chemical Profile & Hazard Identification

Before initiating any disposal procedure, you must validate the material against this profile. This compound is a chiral piperazine derivative commonly used as a scaffold in peptidomimetic drug discovery.

Parameter Technical Specification
Chemical Name (R)-Methyl 5-oxopiperazine-2-carboxylate
CAS Number 126343-59-1 (Free base) / Note: CAS may vary for salt forms (e.g., HCl)
Molecular Formula C₆H₁₀N₂O₃
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol, Water (partial/hydrolysis risk)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4][5] 2A (H319), STOT SE 3 (H335)
RCRA Status (USA) Non-Listed .[2] Not a P-list (acute) or U-list (toxic) waste.
Waste Characteristic Non-Halogenated Organic
The Chemistry of Disposal (The "Why")

As a Senior Scientist, it is critical to understand why we choose specific disposal paths. Blind compliance leads to accidents; understanding causality ensures safety.

  • Hydrolysis Risk: This compound contains a methyl ester at the C2 position. In the presence of strong acids or bases (often found in aqueous waste streams), this ester will hydrolyze to the carboxylic acid and methanol. While not violently reactive, this changes the pH and chemical composition of the waste container over time. Rule: Do not mix with strong aqueous acid/base waste streams to prevent unmonitored exotherms or pressure buildup.

  • Nitrogen Content (NOx Generation): The piperazine ring contains secondary amide and amine functionalities. Upon incineration, this generates Nitrogen Oxides (NOx). Rule: The waste must be labeled for an incinerator equipped with a scrubber (standard for chemical waste), but it should never be bleached.

  • The Bleach Contraindication: NEVER use bleach (sodium hypochlorite) to clean spills of this amine-containing compound. Hypochlorites react with secondary amines/amides to form chloramines , which are toxic and volatile.

Waste Segregation Decision Logic

Visualizing the decision process prevents segregation errors.

DisposalLogic cluster_warning CRITICAL PROHIBITION Start Waste Generation Event StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinA Solid Waste Bin (Non-Halogenated Organic) Solid->BinA Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Drain Sink / Drain Disposal Liquid->Drain NEVER HalogenCheck Contains Halogens? (DCM, Chloroform?) SolventCheck->HalogenCheck BinB Liquid Waste: Non-Halogenated (e.g., MeOH, DMSO) HalogenCheck->BinB No BinC Liquid Waste: Halogenated (e.g., DCM) HalogenCheck->BinC Yes

Figure 1: Decision tree for segregating (R)-Methyl 5-oxopiperazine-2-carboxylate waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Stock (Expired or Excess)

Use this protocol for vials of pure powder.

  • PPE Verification: Nitrile gloves (standard thickness), safety glasses, and lab coat. Respiratory protection (N95) recommended if handling open powder outside a fume hood.

  • Container Prep: Do not empty the vial. Keep the chemical in its original glass/plastic container if possible.

  • Secondary Containment: Place the original container inside a clear, sealable polyethylene bag (Zip-lock type).

  • Labeling: Apply a hazardous waste label to the outer bag.

    • Constituents: "(R)-Methyl 5-oxopiperazine-2-carboxylate".[6]

    • Hazards: Check "Irritant".[5]

  • Binning: Deposit into the Solid Waste Drum (typically blue or black barrel) designated for "Debris & Solid Chemicals."

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol if the compound is dissolved in solvents like DMSO, Methanol, or Ethyl Acetate.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use Halogenated Waste stream.

    • If Methanol/Acetone/DMSO: Use Non-Halogenated Waste stream.

  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize carefully before adding to the central waste carboy to prevent reactions with other wastes.

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Log Entry: Immediately log the volume and constituent name on the waste carboy tag. Do not abbreviate as "Piperazine ester"—write the full chemical name for EHS compliance.

Scenario C: Emergency Spill Response

Protocol for a benchtop spill of 1g - 10g.

  • Isolate: Alert nearby personnel. Delineate the area.[4][5][6][7][8]

  • PPE Upgrade: Double glove (Nitrile).

  • Dry Spill (Powder):

    • Do not sweep dry. This generates dust (inhalation hazard).

    • Cover the powder with a paper towel dampened with water (or an inert oil if water-reactive, though water is safe here).

    • Scoop the wet mass into a disposable bag.

    • Wipe the surface with soapy water.[4][8][9]

  • Wet Spill (Solution):

    • Cover with Vermiculite or Polypropylene absorbent pads .

    • Wait 2 minutes for absorption.

    • Collect absorbent into a hazardous waste bag.

    • Clean: Wash surface with water and detergent. REMINDER: DO NOT USE BLEACH.

Final Disposal Path (EHS/Facilities Level)

Once the waste leaves your laboratory, the following treatment path is the industry standard for this class of compound:

  • Primary Method: Incineration (Thermal Oxidation).

    • Rationale: High-temperature incineration (>1000°C) completely mineralizes the organic framework (C, H, N, O) into CO₂, H₂O, and N₂/NOx.

    • Scrubbing: The facility must use wet scrubbers to capture NOx emissions generated by the piperazine nitrogen atoms.

  • Alternative (Liquid Waste): Fuel Blending. High-BTU liquid waste (e.g., in methanol) is often blended for cement kiln fuel.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234359 (Related Stereoisomer). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[10] EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]

Sources

Personal protective equipment for handling (R)-Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: (R)-Methyl 5-oxopiperazine-2-carboxylate

Executive Summary & Chemical Profile

This guide provides an operational safety framework for handling (R)-Methyl 5-oxopiperazine-2-carboxylate . Unlike common reagents with established safety data sheets (SDS), chiral piperazine intermediates often lack extensive toxicological testing.

As a Senior Scientist, I apply the Precautionary Principle here: we must treat this compound not just as a confirmed irritant, but as a potential sensitizer due to its piperazine pharmacophore. Piperazine derivatives are historically associated with respiratory and skin sensitization [1].

Chemical Identification:

  • Chemical Name: (R)-Methyl 5-oxopiperazine-2-carboxylate[1]

  • CAS Number (Generic/Racemate Ref): 1698684-09-1 (Note: Specific enantiomer CAS may vary by vendor; treat all stereoisomers with identical safety protocols).

  • Physical State: White to off-white solid powder.

  • Primary Hazard Class: Skin/Eye Irritant (Category 2), STOT-SE (Respiratory Irritation), Potential Sensitizer.

Risk Assessment & Hazard Matrix

The following matrix synthesizes data from structural analogs (piperazines and amino acid esters) to establish a "Worst-Case" safety baseline.

Hazard DomainRisk LevelMechanism of ActionCritical Control Point
Inhalation HIGH Piperazine moiety can induce asthma-like symptoms (sensitization) [2]. Dust inhalation is the primary vector.Engineering Control: Handling must occur inside a certified Chemical Fume Hood.
Skin Contact MODERATE The ester functionality increases lipophilicity, potentially aiding dermal absorption. Causes irritation/dermatitis.[2]PPE: Nitrile gloves (0.11mm min) with immediate change-out upon splash.
Eye Contact HIGH Solid particulates are abrasive and chemically corrosive to mucous membranes.PPE: ANSI Z87.1 Chemical Goggles (Safety glasses are insufficient for powders).

Personal Protective Equipment (PPE) Specifications

Standard "lab attire" is insufficient for sensitizing solids. The following specifications are non-negotiable for this workflow.

A. Hand Protection (The "Double-Glove" Protocol)
  • Inner Layer: 4 mil (0.10 mm) Nitrile.

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Rationale: Methyl esters can permeate thin nitrile over time. The outer glove protects against gross contamination, while the inner glove remains clean for instrument handling.

  • Change Schedule: Immediately upon visible contamination or every 2 hours of continuous handling.

B. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) cartridges.

  • Contraindication: Do NOT rely on N95 masks. They do not seal sufficiently against fine chemical dusts and offer no eye protection against irritating powders.

C. Eye & Body Protection
  • Eyes: Indirect-vented chemical splash goggles.

  • Body: Lab coat (buttoned/snapped to collar) + Chemical-resistant apron if handling quantities >10g.

Operational Workflow: Weighing & Transfer

The most critical moment for exposure is the transfer of solid powder from the stock container to the balance.

Diagram 1: Exposure Control Logic

ExposureControl Start Task: Weighing (R)-Methyl 5-oxopiperazine-2-carboxylate HoodCheck Is Fume Hood Available? Start->HoodCheck HoodYes Verify Velocity (0.5 m/s) Clear Deck of Clutter HoodCheck->HoodYes Yes HoodNo STOP WORK HoodCheck->HoodNo No PPE_Level1 PPE: Nitrile Gloves + Goggles + Lab Coat HoodYes->PPE_Level1 Action_Weigh Action: Weigh inside hood Use Static Gun PPE_Level1->Action_Weigh Alt_PPE Requirement: PAPR or Full-Face P100 Respirator HoodNo->Alt_PPE If emergency only

Caption: Decision logic for exposure control. Engineering controls (Fume Hood) are the primary barrier; PPE is the secondary defense.

Step-by-Step Protocol
  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

    • Static Control: Use an ionizing fan or anti-static gun. Piperazine derivatives are often electrostatic; static cling causes powder to "jump," increasing inhalation risk.

  • Transfer:

    • Do not use a spatula that is too large for the neck of the flask.

    • Technique: Tap the spatula gently against the receiving vessel wall to dislodge powder inside the vessel, not in the air.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a solvent-dampened tissue (Ethanol or DCM) before removing it from the hood.

    • Dispose of the tissue immediately into solid hazardous waste.

Emergency Response & Spill Management

In the event of a spill, speed is less important than containment.

Spill Cleanup Protocol:

  • Evacuate: If the spill is outside the hood and >5g, evacuate the immediate area to allow dust to settle (15 mins).

  • PPE Upgrade: Don a Full-Face P100 respirator before re-entering.

  • Containment:

    • Do NOT dry sweep. This generates dust aerosols.

    • Method: Cover the spill with a paper towel dampened with isopropyl alcohol or water. This suppresses dust.[3][4][5][6]

    • Scoop the wet material into a wide-mouth waste jar.

  • Neutralization: Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid) followed by water, as piperazines are basic amines [3].

Diagram 2: Spill Response Workflow

SpillResponse Spill Powder Spill Detected Assess Assess Location Spill->Assess InHood Inside Fume Hood Assess->InHood OutHood Outside Fume Hood Assess->OutHood Clean1 Wet Wipe Method (No Dust Generation) InHood->Clean1 Evac Evacuate Lab (15 min) OutHood->Evac Disposal Dispose as Solid Hazardous Waste Clean1->Disposal Respirator Don Full-Face P100 Evac->Respirator Respirator->Clean1

Caption: Workflow for managing solid spills. Note the critical evacuation step for uncontained spills to prevent inhalation.

Waste Disposal

Disposal must comply with RCRA (US) or local hazardous waste regulations.

  • Classification: Nitrogenous Organic Waste.

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream to prevent exothermic reactions.

  • Method: High-temperature incineration is the preferred destruction method for piperazine derivatives to ensure complete breakdown of the ring structure.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Piperazine: Systemic Agent. CDC. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2025). Methyl 5-oxopiperazine-2-carboxylate Compound Summary. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 5-oxopiperazine-2-carboxylate
Reactant of Route 2
(R)-Methyl 5-oxopiperazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.